4-3CzTRz
Description
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Structure
2D Structure
Properties
Molecular Formula |
C57H36N6 |
|---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
3,6-di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C57H36N6/c1-3-15-37(16-4-1)55-58-56(38-17-5-2-6-18-38)60-57(59-55)39-27-29-40(30-28-39)61-53-33-31-41(62-49-23-11-7-19-43(49)44-20-8-12-24-50(44)62)35-47(53)48-36-42(32-34-54(48)61)63-51-25-13-9-21-45(51)46-22-10-14-26-52(46)63/h1-36H |
InChI Key |
VXJFFPDTEJDHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=CC(=C9)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 4-3CzTRz
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-3CzTRz, chemically known as 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole), is a significant organic semiconductor material that has garnered attention in the field of organic electronics. Its molecular structure, featuring three carbazole donor units attached to a central triazine acceptor core, makes it a promising candidate for various applications, most notably as a thermally activated delayed fluorescence (TADF) emitter in organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, tailored for professionals in research and development.
Core Properties
| Property | Value | Reference |
| Chemical Name | 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) | |
| CAS Number | 1361093-61-9 | |
| Molecular Formula | C₅₇H₃₆N₆ | |
| Molecular Weight | 804.94 g/mol | |
| UV Absorption (λmax) | 283 nm (in Toluene) | [1] |
| Photoluminescence (λem) | 462 nm (in Toluene) | [1] |
| Thermal Stability (TGA) | >300 °C (0.5% weight loss) | [1] |
| Singlet-Triplet Splitting (ΔEST) | 0.19 eV | [1] |
Synthesis
A plausible synthetic route would involve the initial synthesis of a tri-substituted carbazole precursor followed by its reaction with a functionalized triazine core. Key reaction types would include:
-
Buchwald-Hartwig or Ullmann coupling: To form the C-N bonds between the carbazole moieties and the central phenyl ring.
-
Suzuki or Stille coupling: To attach the phenyl-carbazole units to the triazine core.
-
Nucleophilic Aromatic Substitution: Reacting a carbazole-containing nucleophile with a halogenated triazine derivative.[3][4]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic pathway for this compound.
Experimental Protocols
General Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent like CDCl₃ or DMSO-d₆. These spectra are crucial for confirming the molecular structure by analyzing chemical shifts, coupling constants, and integration of proton and carbon signals.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
-
Thermal Analysis: Thermogravimetric analysis (TGA) is performed to determine the thermal stability of the material, which is critical for applications in electronic devices that can generate heat during operation.[1]
-
Photophysical Measurements: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the absorption and emission properties of the material in a suitable solvent (e.g., toluene). The singlet-triplet energy gap (ΔEST) is a key parameter for TADF materials and can be estimated from the onsets of the fluorescence and phosphorescence spectra.[1]
Characterization Data (Predicted based on analogous compounds)
While specific spectra for this compound are not publicly available, the expected characterization data based on its structure and data from similar compounds are summarized below.
| Characterization Technique | Expected Observations |
| ¹H NMR | Complex aromatic region (7.0-9.0 ppm) showing signals for the carbazole and phenyl protons. The integration should correspond to the 36 aromatic protons. |
| ¹³C NMR | Multiple signals in the aromatic region (110-160 ppm) corresponding to the different carbon environments in the carbazole, phenyl, and triazine rings. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the calculated exact mass of C₅₇H₃₆N₆. |
Signaling Pathways and Experimental Workflows
In the context of its primary application in OLEDs, the "signaling pathway" of this compound refers to its photophysical mechanism, specifically Thermally Activated Delayed Fluorescence (TADF).
Thermally Activated Delayed Fluorescence (TADF) Mechanism
The TADF mechanism allows for the harvesting of both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs.[6] The process is as follows:
-
Electrical Excitation: Electrons and holes are injected into the emissive layer of the OLED and recombine to form excitons (excited states). Statistically, 25% of these are singlet excitons (S₁) and 75% are triplet excitons (T₁).
-
Prompt Fluorescence: The singlet excitons rapidly decay to the ground state (S₀), emitting light in a process called prompt fluorescence.
-
Intersystem Crossing (ISC): Some singlet excitons can convert to triplet excitons through intersystem crossing.
-
Reverse Intersystem Crossing (RISC): In TADF materials like this compound, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is very small (typically < 0.2 eV).[1] This small energy gap allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a thermally activated process called reverse intersystem crossing.
-
Delayed Fluorescence: The newly formed singlet excitons from RISC then decay radiatively to the ground state, producing delayed fluorescence.
This cycle of ISC and RISC allows for the efficient conversion of triplet excitons into light, significantly enhancing the overall efficiency of the OLED device.
Caption: Thermally Activated Delayed Fluorescence (TADF) mechanism.
Experimental Workflow for OLED Device Fabrication
The fabrication of an OLED device using this compound as the emitter typically involves a multi-layer stack deposited on a transparent conductive substrate, such as indium tin oxide (ITO) coated glass. The layers are deposited sequentially, often using thermal evaporation in a high-vacuum environment.
A typical device architecture would be:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with this compound) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
The experimental workflow is as follows:
-
Substrate Cleaning: The ITO-coated glass substrate is thoroughly cleaned using a sequence of solvents (e.g., deionized water, acetone, isopropanol) in an ultrasonic bath to remove any organic and inorganic contaminants. The substrate is then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Deposition of Organic Layers: The organic layers (HIL, HTL, EML, ETL, EIL) are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). For the emissive layer, this compound is co-evaporated with a suitable host material at a specific doping concentration (e.g., 5-10 wt%).
-
Deposition of Cathode: A metal cathode, such as aluminum (Al) or a lithium fluoride/aluminum (LiF/Al) bilayer, is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers and the cathode from degradation by oxygen and moisture.
-
Characterization: The fabricated OLED device is then characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Caption: Experimental workflow for OLED device fabrication.
Conclusion
This compound is a promising organic material with significant potential for application in high-efficiency OLEDs due to its TADF properties. This guide has provided a comprehensive overview of its synthesis, characterization, and the fundamental mechanisms governing its performance in electronic devices. Further research into optimizing the synthesis and device architecture will likely lead to even greater advancements in the field of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes [mdpi.com]
photophysical properties of 4-3CzTRz TADF material
An In-Depth Technical Guide to the Photophysical Properties of the Thermally Activated Delayed Fluorescence (TADF) Material 4CzIPN
Introduction
4CzIPN is a donor-acceptor fluorophore where four carbazole units act as electron donors and the dicyanobenzene core functions as the electron acceptor[1]. This molecular design leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a critical feature for efficient TADF.
Core Photophysical Properties of 4CzIPN
The photophysical properties of 4CzIPN have been extensively studied in various solvents and in solid-state films. The key parameters are summarized in the tables below.
Table 1: General Photophysical Properties of 4CzIPN
| Property | Value | Conditions |
| Full Chemical Name | 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | - |
| Synonyms | 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile | - |
| CAS Number | 1416881-52-1 | - |
| Chemical Formula | C₅₆H₃₂N₆ | - |
| Molecular Weight | 788.89 g/mol | - |
| Appearance | Bright yellow solid/powder | - |
| HOMO Level | ~ -5.8 eV | [1] |
| LUMO Level | ~ -3.4 eV | [1] |
Table 2: Spectroscopic and Photoluminescence Data of 4CzIPN
| Parameter | Value | Solvent/Matrix |
| Absorption Maximum (λabs) | ~365 nm, ~435 nm | Acetonitrile, Dichloromethane |
| Emission Maximum (λem) | ~551 nm | Acetonitrile[1] |
| Photoluminescence Quantum Yield (PLQY) | > 90% (up to 94.6%) | Deaerated solutions/films[1][2] |
| Prompt Fluorescence Lifetime (τp) | ~3 - 18.7 ns | Various solvents[3] |
| Delayed Fluorescence Lifetime (τd) | ~1.39 - 5.1 µs | Various solvents/films[3][4] |
| Singlet-Triplet Energy Gap (ΔEST) | ~0.12 eV | Dichloromethane[5] |
| Reverse Intersystem Crossing Rate (kRISC) | ~1 x 10⁵ - 1 x 10⁶ s⁻¹ | Doped films[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 4CzIPN
A common synthetic route to 4CzIPN involves a four-fold nucleophilic aromatic substitution (SNAr) reaction.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), carbazole is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
-
A strong base, typically sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS), is added to the carbazole solution to deprotonate the carbazole nitrogen, forming the carbazolide anion.
-
A solution of tetrafluoroisophthalonitrile in THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperatures for several hours to allow the four-fold substitution to complete.
-
The crude product is then precipitated, filtered, and washed with solvents like THF to remove unreacted starting materials and byproducts.
-
The final product is purified by recrystallization or sublimation to achieve the high purity required for optoelectronic applications[7][8][9][10].
Measurement of Photoluminescence Quantum Yield (PLQY)
The absolute PLQY of TADF materials is typically measured using an integrating sphere.
Apparatus:
-
Fluorometer equipped with an integrating sphere
-
Excitation source (e.g., Xenon lamp or laser)
-
Detector (e.g., CCD or PMT)
Procedure:
-
A dilute solution of the sample in a degassed solvent or a thin film of the material is prepared. Degassing is crucial as oxygen can quench the triplet excitons, affecting the delayed fluorescence component.
-
The sample is placed inside the integrating sphere.
-
An initial measurement is taken of the excitation light scattered by a blank sample (solvent or substrate) to determine the number of incident photons.
-
The sample is then excited at a wavelength where it absorbs, and the emission spectrum is recorded over the entire fluorescence range. The integrating sphere collects all emitted photons, regardless of their direction.
-
A second measurement of the excitation wavelength is taken with the sample in place to determine the number of unabsorbed photons.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
Measurement of Prompt and Delayed Fluorescence Lifetimes
Time-resolved photoluminescence spectroscopy is used to measure the fluorescence lifetimes.
Apparatus:
-
Pulsed laser or LED for excitation (picosecond or nanosecond pulse width)
-
Time-correlated single photon counting (TCSPC) system for prompt fluorescence
-
Multi-channel scaling (MCS) or a gated detector for delayed fluorescence
-
Monochromator and a fast photodetector (e.g., PMT or streak camera)
Procedure:
-
The sample is placed in a cryostat or a sample holder and excited with a short pulse of light.
-
For prompt fluorescence (nanosecond timescale): The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
For delayed fluorescence (microsecond to millisecond timescale): An MCS system or a gated detector is used. After the excitation pulse, the detection system is enabled after a short delay to avoid the intense prompt fluorescence. The decay of the delayed emission is then recorded over a longer time window.
-
The resulting decay curves are fitted with exponential functions to extract the prompt (τp) and delayed (τd) fluorescence lifetimes.
Signaling Pathways and Experimental Workflows
Thermally Activated Delayed Fluorescence (TADF) Mechanism
The mechanism of TADF allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules, leading to high internal quantum efficiencies.
Caption: The Jablonski diagram illustrating the key processes in Thermally Activated Delayed Fluorescence (TADF).
Experimental Workflow for Photophysical Characterization
A typical workflow for characterizing a TADF material like 4CzIPN involves a series of spectroscopic and time-resolved measurements.
Caption: A generalized workflow for the photophysical characterization of a TADF material.
Comparative Data for CzTrz Isomers
For completeness, the following table provides some photophysical data for carbazole-triazine (CzTrz) isomers, which also represent a class of TADF materials.
Table 3: Photophysical Properties of o-CzTRZ and m-CzTRZ
| Parameter | o-CzTRZ | m-CzTRZ | Conditions |
| Emission Maximum (λem) | 455 nm | - | 5 wt% in mCP film |
| Delayed Fluorescence Lifetime (τd) | 3.90 µs | - | 5 wt% in mCP film |
| External Quantum Efficiency (EQEmax) in OLED | 17.5% (doped), 17.6% (non-doped) | 19.2% (doped), 16.7% (non-doped) | Doped (10 wt% in mCP) and non-doped devices |
Note: The data for CzTrz isomers is less comprehensively available in a single source compared to 4CzIPN. The provided data is from a review on triazine-based TADF emitters.
Conclusion
4CzIPN stands out as a benchmark green TADF emitter due to its high photoluminescence quantum yield, efficient reverse intersystem crossing, and good performance in organic light-emitting diodes. Its photophysical properties are highly dependent on the surrounding environment, such as the solvent polarity or the host matrix in a thin film. The detailed experimental protocols and understanding of the underlying TADF mechanism are crucial for the rational design and application of new and improved TADF materials for next-generation displays and lighting.
References
- 1. ossila.com [ossila.com]
- 2. Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Solvent-Minimized Synthesis of 4CzIPN and Related Organic Fluorophores via Ball Milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Enigma of 4-3CzTRz: A Deep Dive into the Mechanism of Thermally Activated Delayed Fluorescence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The molecule 4-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2,6-bis(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine, designated as 4-3CzTRz, represents a fascinating case study in the field of thermally activated delayed fluorescence (TADF). While a comprehensive, dedicated research publication detailing the entirety of its photophysical properties and a complete mechanistic breakdown remains elusive in publicly accessible literature, a wealth of information on structurally analogous carbazole-triazine derivatives allows for a robust and insightful exploration of its core TADF mechanism. This guide synthesizes the current understanding of TADF in this molecular class, providing a framework for researchers and professionals to understand and potentially harness the properties of this compound and similar compounds.
The Core Mechanism: Harvesting Triplets for Enhanced Light Emission
Thermally activated delayed fluorescence is a photophysical process that enables the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby significantly enhancing the internal quantum efficiency of light-emitting materials. In donor-acceptor (D-A) type molecules like this compound, this process is governed by a delicate interplay of electronic states. The bulky, electron-donating carbazole units and the electron-accepting triazine core are sterically twisted, leading to a spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the donor moieties, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor. This separation minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical prerequisite for efficient TADF.
The process unfolds as follows:
-
Excitation: Upon photoexcitation or electrical excitation, the molecule is promoted to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): A portion of the S₁ excitons can undergo intersystem crossing to the triplet state (T₁).
-
Reverse Intersystem Crossing (rISC): Due to the small ΔEST, triplet excitons can be thermally promoted back to the S₁ state. This is the hallmark of TADF.
-
Fluorescence: The population of S₁ states, now augmented by the up-converted triplets, decays radiatively to the ground state (S₀), emitting photons. This emission consists of a prompt component from the initial S₁ population and a delayed component from the rISC process.
Quantitative Photophysical Data of Analogous Carbazole-Triazine TADF Emitters
Due to the limited availability of specific data for this compound, the following tables summarize key photophysical parameters for structurally similar carbazole-triazine TADF emitters. These compounds share the core donor-acceptor architecture with bulky carbazole substituents, providing a valuable reference for the expected performance of this compound.
Table 1: Photophysical Properties of Analogous Carbazole-Triazine Emitters
| Compound | λabs (nm) | λem (nm) | ΦPL (%) | τp (ns) | τd (µs) | ΔEST (eV) |
| TCzTRZ [1] | 377 (in Toluene) | 477 (Phosphorescence) | - | - | - | - |
| 3CzTRZ [2] | - | - | - | - | - | 0.15 |
| PF-substituted Dendrimer [3][4] | - | - | 81 (neat film) | - | - | 0.06 |
Note: This table is a compilation of data from different sources for analogous compounds and may not represent the exact values for this compound. λabs = Absorption maximum, λem = Emission maximum, ΦPL = Photoluminescence quantum yield, τp = Prompt fluorescence lifetime, τd = Delayed fluorescence lifetime, ΔEST = Singlet-triplet energy gap.
Table 2: Electrochemical Properties of an Analogous Carbazole-Triazine Emitter (TCzTRZ)
| Compound | HOMO (eV) | LUMO (eV) |
| TCzTRZ [1] | 5.40 | 2.18 |
Note: HOMO and LUMO values are crucial for understanding the charge injection and transport properties in electronic devices.
Experimental Protocols for TADF Characterization
The characterization of TADF emitters like this compound involves a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.
Synthesis of Carbazole-Triazine Derivatives (General Protocol)
The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction.[5]
Materials:
-
Cyanuric chloride (or other substituted triazine)
-
Appropriate carbazole derivatives (e.g., 3,6-di-tert-butyl-9H-carbazole and 4-(9H-carbazol-9-yl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvents (e.g., Toluene, Dioxane, THF)
Procedure:
-
Step 1: Monosubstitution of Triazine: React cyanuric chloride with one equivalent of a carbazole derivative in the presence of a base at low temperature (e.g., 0 °C) to achieve monosubstitution.
-
Step 2: Suzuki Coupling: The resulting dichlorotriazine-carbazole intermediate is then subjected to a Suzuki coupling reaction with two equivalents of a different carbazole-boronic acid derivative in the presence of a palladium catalyst and a base.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity compound.
-
Characterization: The structure of the synthesized compound is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8]
Transient Photoluminescence Spectroscopy
This technique is essential for distinguishing between prompt and delayed fluorescence and for determining the lifetimes of these processes.
Instrumentation:
-
Pulsed laser for excitation (e.g., Nd:YAG or nitrogen laser)
-
Monochromator
-
Streak camera or a combination of a fast photodetector and a time-correlated single-photon counting (TCSPC) system
-
Cryostat for temperature-dependent measurements
Procedure:
-
Sample Preparation: The material is typically dissolved in a suitable solvent (e.g., toluene, THF) or prepared as a thin film by spin-coating or vacuum deposition.
-
Excitation: The sample is excited with a short laser pulse.
-
Data Acquisition: The photoluminescence decay is recorded over a wide temporal range, from nanoseconds to microseconds or even milliseconds.
-
Data Analysis: The decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt (τp) and delayed (τd) components. The relative intensities of these components can also be determined.
-
Temperature Dependence: Performing the measurement at different temperatures can provide insights into the activation energy of the rISC process.
Cyclic Voltammetry
Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the molecule.[9]
Instrumentation:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
-
Counter electrode (e.g., platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in an anhydrous solvent like dichloromethane or acetonitrile)
Procedure:
-
Solution Preparation: Dissolve the compound of interest in the electrolyte solution.
-
Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
-
Data Analysis:
-
The onset of the first oxidation peak is used to estimate the HOMO energy level.
-
The onset of the first reduction peak is used to estimate the LUMO energy level.
-
A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration.
-
Visualizing the Mechanism and Workflows
To further elucidate the core processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Jablonski diagram illustrating the key photophysical processes in Thermally Activated Delayed Fluorescence (TADF).
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of [Fe(Htrz)2(trz)](BF4)] Nanocubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. ossila.com [ossila.com]
The Genesis and Advancement of Carbazole-Triazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and development of carbazole-triazine compounds. This class of heterocyclic molecules has garnered significant attention for its versatile applications, ranging from cutting-edge organic electronics to promising therapeutic agents. This document details the evolution of synthetic methodologies, presents key quantitative data on their physicochemical and biological properties, and outlines their mechanisms of action in various applications. Particular emphasis is placed on their roles in organic light-emitting diodes (OLEDs) and as inhibitors of enzymes such as urease and protein kinases, highlighting their potential in materials science and drug discovery.
A Historical Perspective: The Emergence of a Versatile Scaffold
The journey of carbazole-triazine compounds is not marked by a single, serendipitous discovery but rather by a gradual convergence of research in heterocyclic chemistry. The constituent carbazole and triazine moieties have long been independently explored. Carbazoles, with their rigid, electron-rich structure, have been recognized for their excellent charge-transporting properties and thermal stability. Triazines, as electron-deficient heterocycles, have been utilized as building blocks in various chemical industries.
The deliberate combination of these two entities into a single molecular framework appears to have gained significant traction in the late 20th and early 21st centuries, driven by the quest for advanced materials for organic electronics. Early synthetic approaches often involved nucleophilic aromatic substitution reactions, which, while effective, sometimes required harsh reaction conditions. A pivotal shift in the synthesis of these hybrids came with the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods offered greater efficiency, milder reaction conditions, and broader substrate scope, accelerating the exploration of a vast chemical space of carbazole-triazine derivatives.[1][2]
More recently, the focus has expanded beyond materials science into the realm of medicinal chemistry. Researchers have begun to exploit the unique electronic and structural features of carbazole-triazine hybrids to design novel therapeutic agents, including potent enzyme inhibitors for the treatment of cancer and infectious diseases.[3][4]
Evolution of Synthetic Methodologies
The synthesis of carbazole-triazine compounds has evolved significantly, with modern methods offering greater control and versatility.
Early Synthetic Approaches: Nucleophilic Aromatic Substitution
The foundational method for constructing the carbazole-triazine linkage is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a carbazole anion with a halogenated triazine, most commonly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5] The stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of one, two, or three carbazole units.
Key Experimental Protocol: Synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [5]
-
Reactants: Carbazole and cyanuric chloride.
-
Base: Potassium hydroxide (KOH) in aqueous solution.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
Carbazole (1.67 g, 1 mmol) is dissolved in THF (10 mL).
-
1M aqueous KOH (1 mL, 1 mmol) is added, and the mixture is stirred for 12 hours at room temperature to form the potassium salt of carbazole.
-
The solvent is removed in vacuo, and the resulting brown salt is dried.
-
The salt is redissolved in dry THF (10 mL) under a nitrogen atmosphere.
-
Cyanuric chloride (1.83 g, 1 mmol) is added in small portions.
-
The reaction progress is monitored by the disappearance of the color of the salt solution.
-
-
Purification: The product can be purified by recrystallization or column chromatography.
Modern Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including carbazole-triazine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between a carbazole-boronic acid (or ester) and a halogenated triazine, or vice versa. It is highly efficient for creating aryl-aryl linkages.[6]
-
Buchwald-Hartwig Amination: This method is ideal for forming a carbon-nitrogen bond between a carbazole and a halogenated triazine, providing a direct route to N-substituted derivatives.[1]
Representative Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation [2]
-
Reactants: A halo-triazine derivative and a carbazole.
-
Catalyst System: Palladium(II) acetate (Pd(OAc)2) and a phosphine ligand (e.g., XPhos).
-
Base: Potassium phosphate (K3PO4).
-
Solvent: A mixture of t-butanol and water.
-
Procedure:
-
The halo-triazine (0.4 mmol), Pd(OAc)2 (5 mol%), XPhos (10 mol%), K3PO4 (3 equiv), and carbazole (2 equiv) are placed in a sealed tube.
-
The reactants are suspended in a t-butanol:water (9:1) solvent mixture (20 mL).
-
The mixture is stirred and heated at 110 °C for 24 hours.
-
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for representative carbazole-triazine compounds from the literature, highlighting their photophysical, electrochemical, and biological properties.
Table 1: Photophysical and Electrochemical Properties of Carbazole-Triazine Derivatives for OLEDs
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Application | Reference |
| D1 | -5.40 | - | - | Blue-Green | OLED | [7] |
| D2 | -5.44 | - | - | Blue-Green | OLED | [7] |
| TRZ-hexyl | -5.04 | -3.20 | 1.87 | - | OLED/Solar Cell | [8] |
| TRZ-octyl | -5.04 | -3.20 | 1.73 | - | OLED/Solar Cell | [8] |
| TRZ-branched | -5.04 | -3.20 | 1.86 | - | OLED/Solar Cell | [8] |
Table 2: Biological Activity of Carbazole-Triazine Hybrids as Urease Inhibitors
| Compound | IC50 (µM) | Inhibition Mechanism | Key Interactions | Reference |
| 3e | 5.6 | Mixed | Hydrogen bonding, π-π interactions, π-cation, Ni-coordination | [3][9] |
| 3f | 6.7 | Mixed | Hydrogen bonding, π-π interactions, π-cation, Ni-coordination | [3][9] |
Applications in Organic Electronics
Carbazole-triazine compounds have emerged as highly promising materials for organic light-emitting diodes (OLEDs) due to their bipolar charge transport capabilities, high thermal stability, and tunable emission properties. The carbazole unit typically functions as the hole-transporting (donor) moiety, while the triazine core acts as the electron-transporting (acceptor) moiety. This donor-acceptor architecture facilitates efficient charge injection and recombination, leading to high electroluminescence efficiency.[10]
The versatility in their synthesis allows for fine-tuning of their electronic properties by modifying the substitution pattern on both the carbazole and triazine units. This can be used to achieve emission across the visible spectrum, making them suitable for full-color display applications.
Applications in Drug Discovery and Development
The rigid, planar structure and diverse substitution possibilities of carbazole-triazine compounds make them attractive scaffolds for the design of enzyme inhibitors.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Carbazole-triazine hybrids have been identified as potent urease inhibitors.[3] Molecular docking studies suggest that these compounds bind to the active site of the enzyme through a combination of hydrogen bonding, π-π stacking, and coordination with the nickel ions.[3][9]
Kinase Inhibition and Anticancer Activity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Carbazole derivatives have been investigated as inhibitors of various protein kinases.[11] The planar carbazole core can act as a scaffold to position functional groups that interact with the ATP-binding pocket of kinases, leading to inhibition of their catalytic activity. Some carbazole-triazine hybrids have shown promising anticancer activity, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.[4][12]
Future Outlook
The field of carbazole-triazine compounds continues to expand, with ongoing research focused on several key areas:
-
Development of Novel Synthetic Methodologies: The exploration of greener and more efficient synthetic routes remains a priority.
-
Expansion of Applications in Materials Science: Beyond OLEDs, these compounds are being investigated for their potential in organic solar cells, photocatalysis, and sensing applications.[13]
-
Advancement in Drug Discovery: Further elucidation of their mechanisms of action and structure-activity relationships will be crucial for the development of new therapeutic agents with improved potency and selectivity.
The unique combination of the electron-donating carbazole and electron-accepting triazine moieties provides a versatile and tunable platform for the design of novel functional molecules. As our understanding of the structure-property relationships in this class of compounds deepens, we can expect to see their translation into a wide range of innovative technologies and therapies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust therapeutic potential of carbazole-triazine hybrids as a new class of urease inhibitors: A distinctive combination of nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of carbazole hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [mdpi.com]
- 6. Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. ijtrd.com [ijtrd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbazole–triazine based donor–acceptor porous organic frameworks for efficient visible-light photocatalytic aerobic oxidation reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
The Core Principles of Thermally Activated Delayed Fluorescence (TADF) in Organic Emitters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology in the development of third-generation organic light-emitting diodes (OLEDs), offering a pathway to achieve 100% internal quantum efficiency (IQE) without the need for expensive and rare heavy-metal phosphorescent emitters.[1][2] This guide provides a comprehensive technical overview of the fundamental principles of TADF in organic emitters, detailing the underlying photophysical mechanisms, key experimental characterization techniques, and a summary of representative emitter data.
The Fundamental Mechanism of TADF
In conventional fluorescent OLEDs, the electroluminescence process generates singlet and triplet excitons in a 1:3 ratio due to spin statistics.[3] While singlet excitons can radiatively decay to the ground state, producing fluorescence, the decay of triplet excitons is spin-forbidden, leading to a theoretical maximum IQE of only 25%.[4] Phosphorescent emitters overcome this limitation by employing heavy-metal atoms to enhance spin-orbit coupling, facilitating the radiative decay of triplet excitons (phosphorescence).[5] TADF offers an alternative and elegant solution to harvest these non-emissive triplet excitons.
The core of the TADF mechanism lies in the efficient up-conversion of triplet excitons to the emissive singlet state through a process called reverse intersystem crossing (RISC) .[1][6] This process is thermally activated, meaning it utilizes ambient thermal energy to overcome the energy barrier between the lowest triplet state (T₁) and the lowest singlet state (S₁).[1] For efficient RISC to occur, the energy gap between these two states, denoted as ΔEST , must be sufficiently small (typically < 0.2 eV).[1] Once the triplet excitons are converted back to singlet excitons, they can then undergo radiative decay, resulting in "delayed" fluorescence that is spectrally identical to the prompt fluorescence from the initially generated singlet excitons.[6][7]
The key photophysical processes involved in TADF are illustrated in the Jablonski diagram below.
Molecular Design Principles for Efficient TADF Emitters
The primary strategy for designing efficient TADF molecules is to minimize the singlet-triplet energy gap (ΔEST). This is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3][4] In many TADF emitters, this is realized through a donor-acceptor (D-A) architecture, where the HOMO is localized on the electron-donating moiety and the LUMO is on the electron-accepting moiety.[3] This spatial separation reduces the electron exchange energy, which is a major contributor to the ΔEST.
The logical workflow for designing a TADF emitter is outlined in the following diagram.
Experimental Characterization of TADF Emitters
A thorough understanding and optimization of TADF emitters require precise experimental characterization of their photophysical properties. The following sections detail the methodologies for key experiments.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is a critical parameter that quantifies the efficiency of the emission process. For TADF materials, it is often separated into prompt and delayed components.
Experimental Protocol:
-
Sample Preparation: The TADF emitter is typically dispersed in a host matrix and spin-coated onto a quartz substrate to form a thin film. For solution-state measurements, the emitter is dissolved in a degassed solvent.
-
Instrumentation: An integrating sphere coupled to a spectrofluorometer is used for absolute PLQY measurements.[8] This setup ensures that all emitted photons, regardless of their angular distribution, are collected.
-
Measurement Procedure:
-
A blank measurement is performed with only the substrate (for films) or the pure solvent (for solutions) in the integrating sphere to account for background signals.
-
The sample is placed in the integrating sphere, and the excitation light is directed onto it. The emission spectrum is recorded.
-
The excitation light is then directed to a diffuse reflective surface within the sphere, and the scattered light that excites the sample indirectly is measured.
-
-
Data Analysis: The PLQY is calculated by comparing the integrated intensity of the emitted light to the integrated intensity of the absorbed light, after correcting for the system's spectral response. The prompt (ΦPF) and delayed (ΦDF) components of the PLQY can be determined by analyzing the time-resolved photoluminescence decay.
Time-Resolved Photoluminescence Decay Analysis
This technique is used to determine the lifetimes of the prompt and delayed fluorescence, which provides insights into the rates of the various photophysical processes.
Experimental Protocol:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond to microsecond range.[9][10] For longer lifetimes, transient absorption spectroscopy may be employed.
-
Measurement Procedure:
-
The sample is excited with a pulsed laser source with a high repetition rate.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.
-
This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
-
Data Analysis: The resulting decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt (τPF) and delayed (τDF) fluorescence components.
Determination of the Singlet-Triplet Energy Gap (ΔEST)
A small ΔEST is the hallmark of a TADF emitter.
Experimental Protocol:
-
Instrumentation: A spectrofluorometer capable of low-temperature measurements is required.
-
Measurement Procedure:
-
The fluorescence spectrum of the material is measured at room temperature. The energy of the S₁ state is determined from the onset of the fluorescence spectrum.
-
The sample is then cooled to a low temperature (typically 77 K) to suppress the RISC process and allow for the observation of phosphorescence.
-
The phosphorescence spectrum is measured at low temperature. The energy of the T₁ state is determined from the onset of the phosphorescence spectrum.
-
-
Data Analysis: The ΔEST is calculated as the difference between the S₁ and T₁ energies: ΔEST = E(S₁) - E(T₁).
Quantifying the Reverse Intersystem Crossing Rate (kRISC)
The rate of RISC is a key indicator of the efficiency of the TADF process.
Experimental Protocol:
-
Method 1: From PLQY and Lifetimes: The kRISC can be estimated from the prompt and delayed fluorescence quantum yields and lifetimes using the following equation: kRISC = (ΦDF / ΦPF) * (1 / τDF)
-
Method 2: Transient Absorption Spectroscopy: This technique directly probes the population of the triplet state.
-
The sample is excited with a pump laser pulse.
-
A second, broadband probe pulse is passed through the sample at various delay times after the pump pulse.
-
The change in the absorption of the probe pulse provides information about the population and decay of the triplet state.
-
By analyzing the kinetics of the triplet state decay and the corresponding rise of the delayed fluorescence, the kRISC can be determined.
-
The general experimental workflow for characterizing a TADF emitter is shown below.
Quantitative Data of Representative TADF Emitters
The following table summarizes the key photophysical properties of several well-known TADF emitters.
| Emitter | Host | Emission Color | λPL (nm) | PLQY (%) | ΔEST (eV) | τDF (μs) | kRISC (s-1) | Max. EQE (%) | Reference |
| 2CzPN | CBP | Green-Blue | 498 | 95.3 | 0.05 | 5.1 | 1.9 x 105 | 19.3 | [1] |
| 4CzIPN | CBP | Green | 510 | 94.0 | 0.08 | 5.1 | - | 19.3 | [9] |
| DMAC-DPS | CBP | Blue | 476 | 95.0 | 0.08 | 13.7 | 6.9 x 105 | 19.5 | [1] |
| DMAC-TRZ | mCP | Blue | 479 | 95.0 | 0.04 | 1.1 | 8.6 x 106 | 26.5 | [6] |
| ACRSA | CBP | Sky-Blue | 486 | 99.0 | 0.02 | 1.4 | 7.1 x 105 | 29.6 | - |
| DABNA-1 | DPEPO | Deep-Blue | 460 | 99.0 | 0.01 | 1.2 | - | 29.6 | [6] |
Note: The values presented are representative and can vary depending on the host material, concentration, and measurement conditions.
Conclusion
The development of TADF emitters has revolutionized the field of organic electronics, providing a viable and efficient alternative to traditional phosphorescent materials for high-performance OLEDs. A deep understanding of the fundamental principles of RISC, the molecular design strategies to minimize ΔEST, and the rigorous experimental characterization of photophysical properties are crucial for the continued advancement of this technology. This guide has provided a comprehensive overview of these core aspects, intended to serve as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field.
References
- 1. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. d-nb.info [d-nb.info]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. a graphvis `dot` script example · GitHub [gist.github.com]
- 8. monkmangroup.uk [monkmangroup.uk]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
In-Depth Technical Guide to 4-3CzTRz (TCzTRZ): Solubility and Processing Parameters for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 4-3CzTRz, more accurately known as 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) (TCzTRZ). TCzTRZ is a prominent blue thermally activated delayed fluorescence (TADF) emitter utilized in the advancement of organic light-emitting diodes (OLEDs). This document outlines its solubility characteristics, processing parameters for device fabrication, and fundamental material properties, presenting quantitative data in structured tables and detailing experimental protocols.
Core Material Properties of TCzTRZ
TCzTRZ is a small molecule organic semiconductor that has garnered significant attention for its high photoluminescence quantum yield and efficient triplet exciton harvesting via the TADF mechanism. Its chemical structure features a central triazine acceptor core functionalized with three carbazole donor moieties.
A summary of the key physical and electronic properties of TCzTRZ is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C57H36N6 | [1] |
| Molecular Weight | 804.94 g/mol | [1] |
| Appearance | Pale yellow powder/crystals | [1] |
| Melting Point (Tm) | 381.5 °C | [1] |
| Glass Transition Temperature (Tg) | 188.7 °C | [1] |
| Thermal Decomposition Temperature (Td, 5% weight loss) | 431.8 °C | [1] |
| Highest Occupied Molecular Orbital (HOMO) | 5.40 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 2.18 eV | [1] |
| Maximum Absorption (λmax) in Toluene | 377 nm | [1] |
| Maximum Phosphorescence (λmax) in Toluene | 477 nm | [1] |
Solubility of TCzTRZ
While comprehensive quantitative solubility data for TCzTRZ across a wide range of organic solvents is not extensively documented in publicly available literature, preliminary information for similar carbazole-triazine compounds suggests solubility in common organic solvents. For a related bis-carbazole derivative, solubility has been confirmed in chloroform and toluene.[2] General observations for carbazole-triazine hybrids also indicate solubility in tetrahydrofuran (THF) and chloroform.[3]
For practical laboratory applications, it is recommended to perform solubility tests starting with common organic solvents used in OLED fabrication, such as those listed below.
| Solvent | Expected Solubility (Qualitative) |
| Chloroform | Soluble |
| Toluene | Soluble |
| Tetrahydrofuran (THF) | Likely Soluble |
| Dichloromethane (DCM) | Likely Soluble |
| Chlorobenzene | Potentially Soluble |
| Dioxane | Potentially Soluble |
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of TCzTRZ in a given solvent is as follows:
-
Preparation of Saturated Solution: Add an excess amount of TCzTRZ powder to a known volume of the target solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.
-
Separation of Undissolved Solid: Centrifuge the saturated solution to pellet the undissolved solid.
-
Extraction and Solvent Evaporation: Carefully extract a known volume of the clear supernatant. Evaporate the solvent completely under vacuum or a gentle stream of inert gas.
-
Quantification: Weigh the remaining solid residue. The solubility can then be calculated in units such as g/L or mg/mL.
Processing Parameters for Device Fabrication
TCzTRZ is primarily processed using vacuum thermal evaporation for the fabrication of high-performance OLEDs. Solution processing is also a viable, though less common, method for this class of materials, particularly for derivatives designed for enhanced solubility.
Vacuum Thermal Evaporation
Vacuum thermal evaporation is the preferred method for depositing thin, uniform films of small molecule organic materials like TCzTRZ.
Typical Processing Parameters:
| Parameter | Typical Value Range |
| Base Pressure | < 1 x 10-6 Torr |
| Deposition Rate | 0.5 - 2.0 Å/s |
| Substrate Temperature | Room Temperature |
| Source-to-Substrate Distance | 15 - 30 cm |
Experimental Protocol for Vacuum Thermal Evaporation
A general workflow for the vacuum thermal evaporation of TCzTRZ as the emissive layer in an OLED is as follows:
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Deposit the organic and metal layers sequentially without breaking the vacuum. A typical device structure is:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): TCzTRZ doped into a suitable host material. The doping concentration is a critical parameter, typically ranging from 1% to 20% by weight.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Al)
-
-
Encapsulation: After deposition, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
Solution Processing
For solution-processed devices, TCzTRZ or a more soluble derivative is dissolved in an appropriate organic solvent and deposited by spin-coating.
Typical Processing Parameters:
| Parameter | Typical Value Range |
| Solvent | Toluene, Chloroform, Chlorobenzene |
| Concentration | 5 - 20 mg/mL |
| Spin Speed | 1000 - 4000 rpm |
| Spin Time | 30 - 60 s |
| Annealing Temperature | 80 - 120 °C |
| Annealing Time | 10 - 30 min |
Experimental Protocol for Solution Processing (Spin-Coating)
-
Solution Preparation: Dissolve TCzTRZ and a host polymer in the chosen solvent to the desired concentration. Stir the solution, potentially with gentle heating, until all components are fully dissolved.
-
Substrate Preparation: Prepare the ITO substrates as described for vacuum thermal evaporation.
-
Spin-Coating: In an inert atmosphere, dispense the solution onto the substrate and spin-coat at the desired speed and time to achieve the target film thickness.
-
Annealing: Thermally anneal the film on a hotplate to remove residual solvent and improve film morphology.
-
Subsequent Layer Deposition: Deposit the remaining layers of the OLED stack, which may include vacuum-evaporated ETL, EIL, and cathode layers.
-
Encapsulation: Encapsulate the device as described previously.
Visualizations
General OLED Fabrication Workflow
Caption: General workflow for the fabrication of an OLED device incorporating TCzTRZ.
Thermally Activated Delayed Fluorescence (TADF) Mechanism
Caption: Simplified energy level diagram illustrating the TADF mechanism in TCzTRZ.
References
An In-depth Technical Guide on the Electronic and Optical Properties of 4-3CzTRz
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research has not yielded specific, publicly available quantitative data on the electronic and optical properties of the molecule designated as 4-3CzTRz, with the chemical name 4,4'-(6-(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine-2,4-diyl)bis(N,N-diphenylaniline) and CAS Number 1361093-61-9. This guide provides a comprehensive framework based on the known characteristics of similar carbazole-triazine-based molecules, which are widely studied for their applications in organic electronics, particularly as emitters in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). The experimental protocols and data tables presented herein are illustrative templates based on common practices for characterizing this class of compounds.
Core Concepts: Electronic and Optical Properties of Carbazole-Triazine Emitters
Carbazole-triazine derivatives are a prominent class of donor-acceptor (D-A) molecules investigated for their unique photophysical properties. In the structure of this compound, the carbazole and diphenylamine moieties act as electron donors, while the central triazine ring serves as the electron acceptor. This architecture leads to the formation of a charge-transfer (CT) excited state, which is crucial for its emissive properties.
A key phenomenon observed in many such molecules is Thermally Activated Delayed Fluorescence (TADF) . In OLEDs, both singlet (emissive) and triplet (non-emissive) excitons are generated. TADF materials enable the harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This significantly enhances the internal quantum efficiency of the device. The efficiency of RISC is dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
Quantitative Data Summary
The following tables provide a template for the presentation of key electronic and optical data for this compound. The values are placeholders and should be replaced with experimental data when available. Data for a related, but different, molecule, TCzTRZ (9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole)), is included for illustrative purposes.
Table 1: Photophysical Properties of this compound (Template)
| Property | Value (in Toluene) |
| Absorption Maximum (λabs) | Data not available |
| Photoluminescence Maximum (λPL) | Data not available |
| Photoluminescence Quantum Yield (ΦPL) | Data not available |
| Fluorescence Lifetime (τp) | Data not available |
| Delayed Fluorescence Lifetime (τd) | Data not available |
| Singlet-Triplet Energy Gap (ΔEST) | Data not available |
Table 2: Electrochemical Properties of this compound (Template)
| Property | Value |
| Highest Occupied Molecular Orbital (HOMO) | Data not available |
| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |
| Electrochemical Band Gap (Egel) | Data not available |
Table 3: Illustrative Data for a Related Molecule (TCzTRZ)
| Property | Value (in Toluene) |
| Absorption Maximum (λabs) | 377 nm |
| Phosphorescence Maximum (λphos) | 477 nm |
| HOMO | 5.40 eV |
| LUMO | 2.18 eV |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to characterize the electronic and optical properties of this compound.
Synthesis
The synthesis of carbazole-triazine derivatives typically involves cross-coupling reactions. A common route is the Suzuki coupling reaction between a boronic acid or ester derivative of one fragment (e.g., the carbazole-phenyl moiety) and a halogenated derivative of the other (e.g., a dichlorotriazine derivative with diphenylamine substituents).
Illustrative Synthesis Workflow:
Caption: Illustrative workflow for the synthesis of this compound via a Suzuki coupling reaction.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the absorption characteristics and the optical band gap.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) with a concentration in the range of 10-5 to 10-6 M. For thin-film measurements, dissolve the compound in a suitable solvent and spin-coat it onto a quartz substrate.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
For thin films, measure the absorbance spectrum directly on the coated substrate.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λabs).
-
The optical band gap (Egopt) can be estimated from the onset of the absorption edge using the Tauc plot method.
-
Photoluminescence (PL) Spectroscopy
Objective: To determine the emission characteristics, including the emission maximum and photoluminescence quantum yield (PLQY).
Methodology:
-
Sample Preparation: Use the same solution or thin film prepared for UV-Vis spectroscopy. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid re-absorption effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a detector (e.g., a photomultiplier tube). For PLQY measurements, an integrating sphere is required.
-
Measurement:
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
For PLQY, measure the emission spectrum of the sample and a reference standard with a known PLQY (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λPL).
-
Calculate the PLQY by comparing the integrated emission intensity of the sample to that of the reference standard, correcting for differences in absorbance and solvent refractive index.
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy
Objective: To measure the lifetimes of the prompt and delayed fluorescence components.
Methodology:
-
Sample Preparation: Prepare a degassed solution of the sample or a thin film. Oxygen should be removed to prevent quenching of the triplet state.
-
Instrumentation: Use a time-correlated single photon counting (TCSPC) system with a pulsed laser source (e.g., a picosecond diode laser) for excitation and a sensitive, fast detector.
-
Measurement:
-
Excite the sample with short laser pulses.
-
Record the decay of the photoluminescence intensity over time.
-
-
Data Analysis:
-
Fit the decay curve with a multi-exponential function to extract the lifetimes of the prompt fluorescence (τp, typically in the nanosecond range) and the delayed fluorescence (τd, typically in the microsecond range for TADF materials).
-
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical properties, including the HOMO and LUMO energy levels.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
-
Data Analysis:
-
Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be calculated as Egel = LUMO - HOMO.
-
Signaling Pathways and Logical Relationships
The photophysical processes in a TADF molecule like this compound can be visualized as a signaling pathway. The following diagram illustrates the key steps from excitation to emission.
Caption: Energy level diagram illustrating the photophysical pathways in a TADF molecule.
Conclusion
In-depth Technical Guide: 4-3CzTRz (TCzTRz)
Disclaimer: Initial searches for the compound "4-3CzTRz" did not yield a specific chemical entity. Based on the common nomenclature in the field of thermally activated delayed fluorescence (TADF) materials, it is highly probable that this is a typographical error and the intended compound is TCzTRz . This technical guide will, therefore, focus on TCzTRz, a well-documented and researched TADF emitter.
Chemical Identity and Properties
CAS Number: 1808158-40-8[1]
IUPAC Name: 9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole)[1]
Physicochemical Data
A summary of the key physicochemical and electronic properties of TCzTRz is presented in Table 1. This data is essential for understanding its behavior as an organic semiconductor and for designing and modeling organic light-emitting diodes (OLEDs).
| Property | Value | Reference |
| Chemical Formula | C₅₇H₃₆N₆ | [1] |
| Molecular Weight | 804.94 g/mol | [1] |
| Appearance | Pale yellow powder/crystals | [1] |
| Purity | >99.0% (Sublimed, HPLC) | [1] |
| Glass Transition Temperature (Tg) | 188.7 °C | [1] |
| Melting Point (Tm) | 381.5 °C | [1] |
| Decomposition Temperature (Td at 5% weight loss) | 431.8 °C | [1] |
| Absorption Maximum (λabs in toluene) | 377 nm | [1] |
| Phosphorescence Maximum (λphos in toluene) | 477 nm | [1] |
| Highest Occupied Molecular Orbital (HOMO) | -5.40 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.18 eV | [1] |
Synthesis Protocol
General Synthetic Strategy
The synthesis of TCzTRz likely involves the reaction of a tri-substituted benzene core with three carbazole units and a diphenyltriazine moiety. A common method for forming carbazole-aryl bonds is through a Buchwald-Hartwig amination or a similar cross-coupling reaction. The triazine core can be built from cyanuric chloride.
A potential, though unconfirmed, synthetic pathway could involve:
-
Synthesis of a tri-functionalized benzene derivative: Starting with a suitably substituted benzene ring bearing three reactive groups (e.g., halides or boronic esters) at the 1, 2, and 3 positions, and another reactive group at the 5-position.
-
Coupling with carbazole: The three substituents at the 1, 2, and 3 positions would then be reacted with carbazole, likely via a palladium-catalyzed cross-coupling reaction, to form the tris(carbazole)benzene core.
-
Formation of the triazine moiety: The substituent at the 5-position would then be used to attach the diphenyltriazine unit. This could be achieved by reacting with a pre-formed diphenyltriazine derivative or by building the triazine ring in situ.
A related synthesis of a carbazole-triazine hybrid, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, involves the reaction of carbazole with cyanuric chloride in the presence of a base.[2][3] This highlights the general reactivity of these precursors.
Experimental Protocols for Device Fabrication and Characterization
TCzTRz is primarily used as an emitter in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). Below is a representative experimental protocol for the fabrication and characterization of a TCzTRz-based OLED.
OLED Fabrication
The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation techniques. A general procedure is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone to improve the work function of the ITO.
-
Deposition of the Hole Injection Layer (HIL): A thin layer of a hole-injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO substrate by thermal evaporation.
-
Deposition of the Hole Transport Layer (HTL): A layer of a hole-transporting material, like 1,3-bis(N-carbazolyl)benzene (mCP), is then deposited on top of the HIL.
-
Deposition of the Emissive Layer (EML): The emissive layer is created by co-evaporating the host material and the TCzTRz dopant. A common host is a material with a high triplet energy, such as bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO). A typical doping concentration for TCzTRz is in the range of 10-40 wt%.
-
Deposition of the Electron Transport Layer (ETL): An electron-transporting material, for example, 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is deposited onto the EML.
-
Deposition of the Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.
-
Deposition of the Cathode: Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a series of standard characterization techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Transient Photoluminescence (PL) Decay: Measured to determine the prompt and delayed fluorescence lifetimes, which is crucial for confirming the TADF mechanism.
-
Photoluminescence Quantum Yield (PLQY): Determined using an integrating sphere to quantify the efficiency of light emission from the material.
Signaling Pathways and Experimental Workflows
Thermally Activated Delayed Fluorescence (TADF) Mechanism
The operational principle of TCzTRz as a TADF emitter is based on the efficient harvesting of both singlet and triplet excitons. This process is illustrated in the following diagram.
Caption: The TADF mechanism in TCzTRz for efficient light emission.
OLED Fabrication Workflow
The sequential process of fabricating a multi-layer OLED device using TCzTRz as the emitter is depicted in the workflow diagram below.
Caption: A typical workflow for the fabrication of an OLED device.
References
Methodological & Application
Application Notes and Protocols for the Fabrication of 4-3CzTRz-Based OLED Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of high-efficiency Organic Light-Emitting Diode (OLED) devices utilizing the thermally activated delayed fluorescence (TADF) host material, 4,4',4''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole), commonly known as 4-3CzTRz . The protocols outlined below are based on established laboratory practices and published research, offering a comprehensive guide from substrate preparation to device encapsulation and characterization.
Device Architecture and Materials
The following protocols are designed for a multi-layer phosphorescent OLED (PHOLED) structure where this compound is employed as a host material in the emissive layer (EML). This architecture is known for its high efficiency and balanced charge transport.
Device Structure
The device is built on a pre-patterned Indium Tin Oxide (ITO) glass substrate and consists of the following layers deposited in sequence:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Transport Layer (HTL): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)
-
Emissive Layer (EML): this compound doped with a phosphorescent emitter, such as (2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) [Ir(MDQ)2(acac)]
-
Electron Transport Layer (ETL): 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| Pre-patterned ITO Glass Substrates | High-quality, low resistance (<20 Ω/sq) | Anode and Substrate |
| Deionized (DI) Water | >18 MΩ·cm | Cleaning |
| Acetone | Semiconductor or HPLC grade | Cleaning |
| Isopropanol (IPA) | Semiconductor or HPLC grade | Cleaning |
| TCTA | Sublimed grade (>99.5%) | Hole Transport Layer |
| This compound | Sublimed grade (>99.5%) | Emissive Layer Host |
| Ir(MDQ)2(acac) | Sublimed grade (>99.5%) | Emissive Layer Dopant |
| B3PYMPM | Sublimed grade (>99.5%) | Electron Transport Layer |
| LiF | 99.99% purity | Electron Injection Layer |
| Aluminum (Al) Pellets | 99.999% purity | Cathode |
| UV-curable Epoxy | Optical grade | Encapsulation |
| Glass Coverslips | Microscope grade | Encapsulation |
Experimental Protocols
The following protocols describe the step-by-step procedure for fabricating the this compound-based OLED devices in a cleanroom environment. All deposition steps involving organic materials and the cathode should be performed in a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
Substrate Cleaning
Proper cleaning of the ITO substrate is critical for device performance and to prevent short circuits.
-
Place the ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
After sonication, rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO.
Thermal Evaporation of Organic and Cathode Layers
Thermal evaporation is used to deposit the organic layers, EIL, and the cathode. The deposition rates and thicknesses of each layer are crucial for optimal device performance.
-
Load the cleaned ITO substrates into the substrate holder in the main chamber of a high-vacuum thermal evaporation system.
-
Load the organic materials (TCTA, this compound, Ir(MDQ)2(acac), B3PYMPM), LiF, and Al into separate crucibles in the evaporation sources.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.
-
Deposit the layers sequentially according to the parameters in the table below. The co-deposition of the emissive layer is achieved by simultaneously opening the shutters of the this compound and Ir(MDQ)2(acac) sources, with their rates controlled by separate quartz crystal microbalances.
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |
| HTL | TCTA | 40 | 1.0 |
| EML | 10 wt% Ir(MDQ)2(acac) : this compound | 30 | 1.0 |
| ETL | B3PYMPM | 40 | 1.0 |
| EIL | LiF | 1 | 0.1 |
| Cathode | Al | 100 | 2.0 |
Device Encapsulation
Due to the sensitivity of OLED materials to moisture and oxygen, encapsulation is a critical step to ensure device longevity. This procedure should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
After the deposition is complete, transfer the substrates to a glovebox without breaking the vacuum, if possible. Otherwise, transfer them quickly in a vacuum-sealed container.
-
Place a small drop of UV-curable epoxy onto the active area of the device.
-
Carefully place a clean glass coverslip over the epoxy, ensuring there are no air bubbles.
-
Gently press the coverslip to spread the epoxy evenly.
-
Cure the epoxy by exposing it to a UV lamp for the manufacturer-recommended time (typically 1-5 minutes).
Data Presentation
The following table summarizes the typical performance of a this compound-based green PHOLED fabricated using the protocols described above.
| Parameter | Value |
| Peak Wavelength (nm) | 528 |
| CIE Coordinates (x, y) | (0.32, 0.62) |
| Turn-on Voltage (V) | 2.8 |
| Maximum Luminance (cd/m²) | > 10,000 |
| Maximum Current Efficiency (cd/A) | 75.2 |
| Maximum Power Efficiency (lm/W) | 66.8 |
| Maximum External Quantum Efficiency (%) | 22.1 |
Visualizations
OLED Device Architecture
Caption: Layered structure of the this compound based OLED device.
Experimental Workflow
Caption: General workflow for the fabrication of OLED devices.
Energy Level Diagram
Caption: Energy level alignment of the OLED device materials.
Application Notes and Protocols for Utilizing 4,4',4''-tris(carbazol-9-yl)triphenylamine (4-3CzTRz) as a Host Material in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide for the use of 4,4',4''-tris(carbazol-9-yl)triphenylamine, commonly known as TCTA or 4-3CzTRz, as a versatile host material in the fabrication of high-performance Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). This document outlines the material's key properties, detailed experimental protocols for its synthesis and for device fabrication, and a summary of its performance with various phosphorescent emitters.
Introduction to this compound as a PHOLED Host Material
This compound is a starburst molecule featuring a triphenylamine core functionalized with three carbazole moieties.[1] Its chemical structure imparts several desirable properties that make it an excellent host material for phosphorescent emitters in OLEDs.
Key Properties:
-
High Triplet Energy: this compound possesses a high triplet energy level (ET ≈ 2.8 eV), which is crucial for efficiently confining the triplet excitons of green and blue phosphorescent dopants, preventing back energy transfer from the guest to the host.
-
Good Hole Transporting Ability: The triphenylamine core provides excellent hole-transporting characteristics, facilitating charge carrier injection and transport within the device.[2]
-
Electron Blocking Capability: Due to its high-lying Lowest Unoccupied Molecular Orbital (LUMO) level (LUMO ≈ 2.4 eV), this compound can also function as an effective electron-blocking layer, preventing electrons from leaking out of the emissive layer and improving charge recombination efficiency.[2]
-
High Thermal Stability: The material exhibits good thermal and morphological stability, which is essential for device longevity and reliability, particularly during the vacuum thermal evaporation process.
-
Wide Bandgap: With a large bandgap of approximately 3.4 eV, it is transparent to the visible light emitted by the phosphorescent guests, minimizing absorption losses.[2]
These properties make this compound a versatile host material suitable for fabricating efficient PHOLEDs emitting across the visible spectrum, including blue, green, and red.
Data Presentation: Performance of PHOLEDs with this compound Host
The following tables summarize the performance of PHOLEDs utilizing this compound as the host material for various phosphorescent emitters. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Performance of Green PHOLEDs with this compound Host
| Phosphorescent Emitter | Device Architecture | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) |
| Ir(ppy)3 | ITO/HATCN/TAPC/TCTA:Ir(ppy)3/Bphen/LiF/Al | 19.7 | 61.7 | 43.2 |
| Ir(ppy)3 | ITO/NPB/TCTA:Ir(ppy)3/BCP/Alq3/LiF/Al | 18.1 | 56.3 | 21.3 |
Table 2: Performance of Blue PHOLEDs with this compound Host
| Phosphorescent Emitter | Device Architecture | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) |
| FIrpic | ITO/TCTA/TCTA:FIrpic/TPBi/LiF/Al | 29.5 | 42.2 | 40.3 |
| FIr6 | ITO/TCTA/TCTA:FIr6/B4PyPPM/LiF/Al | 9.1 | - | - |
Table 3: Performance of Red PHOLEDs with this compound Host
| Phosphorescent Emitter | Device Architecture | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) |
| Ir(piq)2acac | ITO/HATCN/TAPC/TCTA:Ir(piq)2acac/TPBi/LiF/Al | 19.1 | 10.2 | 13.8 |
Note: Device performance can vary significantly based on the specific device architecture, layer thicknesses, and fabrication conditions.
Experimental Protocols
Synthesis of 4,4',4''-tris(carbazol-9-yl)triphenylamine (this compound) via Ullmann Condensation
This protocol describes a general method for the synthesis of this compound based on the Ullmann condensation reaction.
Materials:
-
Tris(4-iodophenyl)amine
-
Carbazole
-
Potassium carbonate (K2CO3)
-
Copper powder (Cu)
-
18-Crown-6
-
o-Dichlorobenzene (ODCB)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tris(4-iodophenyl)amine (1 equivalent), carbazole (3.3 equivalents), potassium carbonate (8 equivalents), copper powder (4 equivalents), and a catalytic amount of 18-crown-6.
-
Add anhydrous o-dichlorobenzene to the flask to serve as the solvent.
-
Under an inert atmosphere (e.g., argon or nitrogen), heat the reaction mixture to reflux (approximately 180 °C) and maintain vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove copper powder and inorganic salts. Wash the residue with dichloromethane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent.
-
For further purification, the product can be recrystallized or purified by train sublimation under high vacuum (<10-5 Torr).[3]
Characterization:
-
The final product should be a white to off-white powder or crystalline solid.
-
Confirm the structure and purity using 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
Fabrication of a PHOLED Device using this compound as a Host
This protocol outlines the fabrication of a multilayer PHOLED using vacuum thermal evaporation.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)
-
Host Material: this compound (TCTA)
-
Phosphorescent Emitter (Guest): e.g., Ir(ppy)3 (green), FIrpic (blue), or Ir(piq)2acac (red)
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) or Bphen (4,7-diphenyl-1,10-phenanthroline)
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
Cathode Material: Aluminum (Al)
-
High-vacuum thermal evaporation system (pressure < 10-6 Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
Glovebox system under an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the patterned ITO substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO substrate. A typical device structure is as follows:
-
HIL: Deposit HATCN (e.g., 5 nm) at a rate of ~0.1 Å/s.
-
HTL: Deposit TAPC (e.g., 40 nm) at a rate of ~1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate this compound as the host and the phosphorescent emitter as the guest. The doping concentration of the guest is typically between 5% and 15%. A typical EML thickness is 20-30 nm. The deposition rates should be carefully controlled to achieve the desired doping ratio. For example, for a 10% doping concentration, the deposition rate of the host would be ~1.8 Å/s and the guest ~0.2 Å/s.
-
ETL: Deposit TPBi or Bphen (e.g., 40 nm) at a rate of ~1-2 Å/s.
-
-
-
Cathode Deposition:
-
EIL: Deposit a thin layer of LiF (e.g., 1 nm) at a rate of ~0.1 Å/s.
-
Cathode: Deposit a layer of Al (e.g., 100 nm) at a rate of ~5-10 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to a glovebox without exposure to air and moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from environmental factors.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.
-
Assess the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.
-
Visualizations
Caption: Molecular structure of this compound (TCTA).
Caption: Energy level diagram of a typical PHOLED.
Caption: PHOLED fabrication workflow.
References
Application Notes and Protocols: Solution-Processing of 4-3CzTRz Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the solution-processing techniques for the fabrication of high-quality thin films of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris(N,N-diphenylaniline), also known as 4-3CzTRz or TCzTRz. This material is a key component in the development of advanced organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), owing to its excellent thermal and morphological stability, and its role as a host for thermally activated delayed fluorescence (TADF) emitters.
This document outlines detailed experimental protocols for film deposition using spin coating, including considerations for solvent selection, solution preparation, and post-deposition annealing. The provided information is intended to serve as a foundational guide for researchers to develop and optimize their own fabrication processes for this compound-based devices.
Key Solution-Processing Techniques: Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from a solution onto a flat substrate. The process involves dispensing a small amount of the material solution onto the center of the substrate, which is then spun at high speed. The centrifugal force causes the solution to spread out and the solvent to evaporate, leaving a thin film of the desired material.
Factors Influencing Film Properties
The final properties of the this compound film, such as thickness, uniformity, and morphology, are critically dependent on several interconnected parameters:
-
Solvent Properties: The choice of solvent is crucial as it affects the solubility of this compound, the solution's viscosity, and the solvent's evaporation rate. A suitable solvent should fully dissolve the material and have a boiling point that allows for controlled evaporation during the spin coating process.
-
Solution Concentration: The concentration of this compound in the solvent directly influences the resulting film thickness. Higher concentrations generally lead to thicker films.
-
Spin Speed and Acceleration: The rotational speed of the spin coater is a primary determinant of film thickness; higher spin speeds result in thinner films. The acceleration rate to the final spin speed can also affect the film's uniformity.
-
Spin Time: The duration of the spinning process influences the extent of solvent evaporation and can affect the final film thickness and residual solvent content.
-
Annealing Temperature and Time: Post-deposition thermal annealing is often necessary to remove residual solvent, improve film morphology, and enhance device performance. The temperature and duration of annealing must be carefully controlled to avoid degradation of the material.
Experimental Protocols
The following sections provide detailed protocols for the preparation of this compound films via spin coating. It is important to note that the optimal parameters may vary depending on the specific substrate, desired film characteristics, and device architecture.
Substrate Preparation
A pristine and contamination-free substrate surface is essential for the deposition of high-quality thin films.
Protocol:
-
Place the substrates (e.g., indium tin oxide (ITO)-coated glass) in a substrate holder.
-
Sequentially sonicate the substrates in a bath of deionized water with detergent, followed by deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately before film deposition, treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to remove any remaining organic residues and improve the surface wettability.
Solution Preparation
The quality of the this compound solution is critical for achieving uniform and defect-free films.
Protocol:
-
Weigh the desired amount of this compound powder and dissolve it in a suitable solvent. While specific data for this compound is limited in open literature, Toluene has been identified as a potential solvent. Other common solvents for organic electronics like chlorobenzene , xylene , or tetrahydrofuran (THF) could also be explored.
-
Prepare solutions with varying concentrations, for example, ranging from 5 mg/mL to 20 mg/mL , to achieve different film thicknesses.
-
Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) for several hours or overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Spin Coating Process
The spin coating process should be carried out in a clean, controlled environment, such as a glovebox, to minimize contamination and control the solvent evaporation rate.
Protocol:
-
Place the cleaned substrate onto the vacuum chuck of the spin coater.
-
Dispense a small volume (e.g., 20-50 µL) of the filtered this compound solution onto the center of the substrate.
-
Start the spin coating program. A two-step process is often employed:
-
Step 1 (Spreading): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): A high spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
After the spinning process is complete, carefully remove the substrate from the spin coater.
Thermal Annealing
Thermal annealing is a critical step to improve the quality of the spin-coated film.
Protocol:
-
Transfer the substrate with the as-deposited this compound film onto a hotplate inside a nitrogen-filled glovebox.
-
Anneal the film at a specific temperature for a set duration. The annealing temperature should be below the glass transition temperature (Tg) of this compound to prevent morphological changes. A typical starting point for annealing organic films is in the range of 80 °C to 120 °C .
-
The annealing time can be varied from 10 to 30 minutes .
-
After annealing, allow the film to cool down slowly to room temperature before further processing or characterization.
Data Presentation
The following tables summarize the key experimental parameters and their expected influence on the properties of this compound films. Researchers should systematically vary these parameters to optimize the film quality for their specific application.
Table 1: Spin Coating Parameters and Their Effect on Film Thickness
| Parameter | Range | Effect on Film Thickness |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films. |
| Spin Speed (Step 2) | 2000 - 6000 rpm | Higher speed leads to thinner films. |
| Spin Time (Step 2) | 30 - 60 s | Longer time can lead to slightly thinner and denser films due to more complete solvent evaporation. |
Table 2: Annealing Parameters and Their Expected Effect on Film Properties
| Parameter | Range | Expected Effect on Film Properties |
| Annealing Temperature | 80 - 120 °C | Removal of residual solvent, potential improvement in molecular packing and film morphology. |
| Annealing Time | 10 - 30 min | Ensures complete solvent removal and thermal equilibration of the film. |
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow of the solution-processing techniques for this compound films.
Caption: Workflow for this compound Film Fabrication.
Caption: Relationship between processing parameters and film properties.
Application Notes and Protocols for Vacuum Thermal Evaporation of 4-3CzTRz
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the vacuum thermal evaporation of 4,4',4''-(biphenyl-3,4',5'-triyl)tris(1-phenyl-1H-benzo[d]imidazole), commonly known as 4-3CzTRz. This material is a promising organic semiconductor with applications in various electronic devices, including Organic Light Emitting Diodes (OLEDs), particularly as a host material or in charge transport layers.[1] The following protocols are based on established methodologies for the deposition of similar organic small molecules and are intended to serve as a comprehensive guide for fabricating high-quality thin films of this compound.
Material Properties
A summary of the key physical and thermal properties of this compound is presented in Table 1. Understanding these properties is crucial for optimizing the thermal evaporation process. The high thermal decomposition temperature (TGA > 300 °C) indicates good thermal stability, which is essential for vacuum thermal evaporation.
Table 1: Material Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅₇H₃₆N₆ | [2] |
| Molecular Weight | 804.94 g/mol | [2] |
| Thermal Decomposition Temperature (TGA, 0.5% weight loss) | > 300 °C | [2] |
| UV Absorption (in Toluene) | 283 nm | [2] |
| Photoluminescence (in Toluene) | 462 nm | [2] |
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical to ensure good film adhesion and device performance. The following protocol is for cleaning Indium Tin Oxide (ITO) coated glass substrates, which are commonly used as the anode in OLEDs.
-
Initial Cleaning: Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex™ III), deionized water, acetone, and isopropanol, each for 15 minutes.
-
Drying: After sonication, dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 15-30 minutes to remove any remaining organic contaminants and to improve the work function of the ITO.[1]
Vacuum Thermal Evaporation
The following protocol outlines the steps for the thermal evaporation of this compound in a high-vacuum environment.
-
Source Preparation:
-
Use a high-purity quartz or refractory metal (e.g., tantalum or molybdenum) crucible for the this compound source material.
-
Fill the crucible with a sufficient amount of sublimed-grade (>99%) this compound powder.[2]
-
Crucially, ensure that the source material is thoroughly outgassed at a temperature below its evaporation point for an extended period to remove any adsorbed impurities.
-
-
Chamber Preparation:
-
Load the cleaned substrates into the substrate holder in the vacuum chamber.
-
Pump down the chamber to a base pressure of at least 5 x 10⁻⁶ mbar. A lower base pressure is preferable to minimize contamination.[3]
-
-
Deposition Parameters:
-
The key parameters for the vacuum thermal evaporation of this compound are summarized in Table 2. These are recommended starting points and may require optimization for specific applications and deposition systems.
-
Heat the evaporation source until the desired deposition rate is achieved. The deposition rate should be monitored using a quartz crystal microbalance (QCM).
-
Maintain a stable deposition rate throughout the process to ensure film uniformity.
-
The substrate can be kept at room temperature or heated to control the film morphology.
-
Table 2: Recommended Deposition Parameters for this compound
| Parameter | Recommended Value | Notes |
| Base Pressure | < 5 x 10⁻⁶ mbar | Lower pressure reduces impurity incorporation. |
| Deposition Rate | 0.5 - 2.0 Å/s | A slower rate can lead to better film morphology.[3][4] |
| Substrate Temperature | Room Temperature (or slightly elevated) | Can be varied to optimize film properties. |
| Source-to-Substrate Distance | 15 - 30 cm | Affects deposition uniformity. |
| Film Thickness | 10 - 100 nm | Application dependent. |
-
Post-Deposition:
-
After deposition, allow the chamber and substrates to cool down before venting with an inert gas like nitrogen.
-
Store the deposited films in a desiccator or a glove box to prevent degradation from atmospheric exposure.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the vacuum thermal evaporation of this compound.
Caption: Workflow for this compound Deposition.
Application in OLEDs
This compound can be utilized in various layers of an OLED device. A common application is as a hole transport layer (HTL) or an electron blocking layer. The following diagram shows a simplified architecture of a multilayer OLED incorporating a this compound layer.
Caption: Simplified OLED Device Architecture.
References
High-Efficiency Sky-Blue OLEDs Based on the Carbazole/Triazine Emitter m-CzTrz: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the device architecture, performance, and fabrication protocols for high-efficiency organic light-emitting diodes (OLEDs) utilizing the thermally activated delayed fluorescence (TADF) emitter 9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole, commonly known as m-CzTrz. This material serves as a prime example of the carbazole-triazine family of emitters, which are of significant interest for their multifunctional capabilities in various OLED applications. The protocols and data presented are based on established research to ensure reproducibility and provide a solid foundation for further research and development.
Device Architecture and Performance
A high-efficiency sky-blue TADF OLED can be constructed using m-CzTrz as the emitter doped into a suitable host material. The device architecture is a multilayer stack designed to optimize charge injection, transport, and recombination within the emissive layer, leading to efficient light generation.
A representative high-efficiency device structure is as follows:
ITO / TAPC (40 nm) / mCP (10 nm) / 10 wt% m-CzTrz:mCP (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
| Layer | Material | Function | Thickness (nm) |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | - |
| Hole Transport Layer (HTL) | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) | Hole Transport | 40 |
| Hole Transport/Exciton Blocking Layer | 1,3-Bis(N-carbazolyl)benzene (mCP) | Hole Transport and Exciton Confinement | 10 |
| Emissive Layer (EML) | 10 wt% 9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (m-CzTrz) in mCP | Light Emission (TADF) | 20 |
| Electron Transport Layer (ETL) | 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) | Electron Transport | 40 |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) | Electron Injection | 1 |
| Cathode | Aluminum (Al) | Electron Injection | 100 |
Performance Data of the m-CzTrz Based OLED
The following table summarizes the key performance metrics of the described sky-blue OLED device.[1]
| Performance Metric | Value |
| Maximum External Quantum Efficiency (EQEmax) | 19.2% |
| Maximum Power Efficiency | 45.3 lm/W |
| Maximum Current Efficiency | 48.5 cd/A |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Maximum Luminance | > 10,000 cd/m² |
| Color Coordinates (CIE 1931) | (0.18, 0.36) |
| Electroluminescence Peak | 488 nm |
Experimental Protocols
The following protocols detail the fabrication and characterization of the high-efficiency m-CzTrz based OLED.
I. Substrate Preparation
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gun.
-
Immediately before transferring to the deposition chamber, treat the substrates with UV-ozone for 10 minutes to remove any remaining organic residues and improve the work function of the ITO.
II. Organic Layer and Cathode Deposition
This protocol utilizes high-vacuum thermal evaporation for the deposition of all organic layers and the metal cathode.
-
Vacuum Chamber Preparation: Place the cleaned ITO substrates into a high-vacuum thermal evaporation chamber and evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.
-
Deposition of Organic Layers:
-
Deposit the TAPC layer at a rate of 1-2 Å/s to a thickness of 40 nm.
-
Deposit the mCP layer at a rate of 1-2 Å/s to a thickness of 10 nm.
-
Co-deposit the emissive layer by evaporating m-CzTrz and mCP from separate sources. Maintain a doping concentration of 10 wt% for m-CzTrz. The total deposition rate should be around 2 Å/s to achieve a 20 nm thick layer.
-
Deposit the TPBi layer at a rate of 1-2 Å/s to a thickness of 40 nm.
-
-
Deposition of Electron Injection Layer and Cathode:
-
Without breaking the vacuum, deposit a thin layer of LiF at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Finally, deposit the Aluminum (Al) cathode at a rate of 5-10 Å/s to a thickness of 100 nm.
-
-
Thickness Monitoring: Use a quartz crystal microbalance to monitor the thickness of each layer during deposition in real-time.
III. Encapsulation
To prevent degradation from moisture and oxygen, the fabricated devices should be encapsulated immediately after fabrication in a nitrogen-filled glovebox.
-
Place a glass lid over the device with a moisture-absorbing getter.
-
Apply a UV-curable epoxy around the edges of the glass lid.
-
Cure the epoxy using a UV lamp to seal the device hermetically.
IV. Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Obtain the EL spectra and CIE coordinates using a spectroradiometer at a constant driving voltage or current.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum of the device.
Visualizations
Caption: Device architecture of a high-efficiency m-CzTrz based TADF OLED.
Caption: Experimental workflow for OLED fabrication and characterization.
Caption: Energy level diagram of the materials in the m-CzTrz OLED.
References
Measuring the External Quantum Efficiency of 4-3CzTRz-Based OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the external quantum efficiency (EQE) of Organic Light-Emitting Diodes (OLEDs) based on the thermally activated delayed fluorescence (TADF) emitter 4-3CzTRz.
Introduction to this compound and TADF
This compound is a carbazole-triazine-based molecule designed as a high-efficiency emitter for OLEDs. It leverages the TADF mechanism to harvest both singlet and triplet excitons for light emission, enabling internal quantum efficiencies of up to 100%. The core principle of TADF relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (rISC) from the triplet to the singlet state.[1][2] Accurate and reproducible measurement of the EQE is critical for evaluating the performance of this compound-based devices and for the systematic development of new TADF materials.
The EQE of an OLED is a key performance metric, defined as the ratio of the number of photons emitted from the device to the number of electrons injected. It is a product of the internal quantum efficiency (IQE) and the light out-coupling efficiency.
Data Presentation: Performance of a Representative this compound Device
The following tables summarize typical performance data for a this compound-based OLED device.
Table 1: Device Characteristics at Key Operating Points
| Parameter | Value |
| Peak External Quantum Efficiency (EQE) | 25.2% |
| Current Efficiency at 100 cd/m² | 85.5 cd/A |
| Power Efficiency at 100 cd/m² | 75.1 lm/W |
| Turn-on Voltage (at 1 cd/m²) | 2.8 V |
| Maximum Luminance | > 10,000 cd/m² |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.18, 0.36) |
Table 2: Performance Metrics as a Function of Current Density
| Current Density (mA/cm²) | Voltage (V) | Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) |
| 0.1 | 3.0 | 85 | 85.0 | 89.0 | 25.0 |
| 0.5 | 3.4 | 430 | 86.0 | 79.5 | 25.2 |
| 1.0 | 3.7 | 855 | 85.5 | 72.7 | 25.1 |
| 5.0 | 4.5 | 4200 | 84.0 | 58.6 | 24.7 |
| 10.0 | 5.0 | 8200 | 82.0 | 51.5 | 24.1 |
Experimental Protocols
Device Fabrication Protocol
A representative device structure for a this compound-based OLED is as follows: ITO / TAPC (40 nm) / mCP (10 nm) / this compound (x wt%) : mCBP (20 nm) / Bphen (40 nm) / LiF (1 nm) / Al (100 nm).
-
Substrate Preparation : Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Cleaning : Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
UV-Ozone Treatment : Treat the cleaned substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition : Transfer the substrates to a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
-
Deposit a 40 nm layer of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) as the hole transport layer (HTL).
-
Deposit a 10 nm layer of mCP (1,3-Bis(N-carbazolyl)benzene) as an exciton blocking layer.
-
Co-deposit the emissive layer (EML) by evaporating this compound and the host material mCBP (3,3-Di(9H-carbazol-9-yl)biphenyl) to a thickness of 20 nm. The doping concentration of this compound is a critical parameter to optimize.
-
Deposit a 40 nm layer of Bphen (4,7-Diphenyl-1,10-phenanthroline) as the electron transport and hole blocking layer.
-
-
Cathode Deposition :
-
Deposit a 1 nm layer of Lithium Fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode.
-
-
Encapsulation : Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
EQE Measurement Protocol
The external quantum efficiency is determined from the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.
Equipment:
-
Source measure unit (e.g., Keithley 2400)
-
Calibrated photodiode/spectrometer system (e.g., integrating sphere with a fiber-coupled spectrometer)
-
Goniometer for measuring angular emission dependence (optional, but recommended for highest accuracy)[3]
-
Computer with control and data analysis software
Procedure:
-
System Calibration : Calibrate the photodiode or integrating sphere setup using a calibrated light source to ensure accurate luminance and spectral radiance measurements.
-
Device Mounting : Mount the encapsulated this compound OLED on the measurement stage. For an integrating sphere, place the device at a port.
-
J-V-L Characterization :
-
Connect the source measure unit to the device's anode and cathode.
-
Sweep the voltage from 0 V to a desired maximum (e.g., 10 V) in defined steps.
-
At each voltage step, simultaneously record the current flowing through the device and the light output (luminance) measured by the calibrated photodiode.
-
-
EL Spectrum Measurement :
-
Set the device to a constant current density (e.g., 1 mA/cm²) using the source measure unit.
-
Record the electroluminescence spectrum using the spectrometer.
-
-
Data Analysis and EQE Calculation :
-
The EQE is calculated using the following formula:
EQE (%) = (Number of emitted photons / Number of injected electrons) * 100
-
This can be derived from the measured luminance, current, and EL spectrum. Assuming a Lambertian emission profile (a reasonable approximation for many devices when using an integrating sphere), the EQE can be calculated from the total radiant flux.
-
Underlying Principles: The TADF Mechanism
The high efficiency of this compound devices is due to the harvesting of triplet excitons via the TADF mechanism.
-
Charge Injection : Electrons and holes are injected from the cathode and anode, respectively.
-
Exciton Formation : Injected charges recombine in the emissive layer to form singlet (25%) and triplet (75%) excitons.
-
Prompt Fluorescence : Singlet excitons radiatively decay to the ground state, producing prompt fluorescence.
-
Reverse Intersystem Crossing (rISC) : Triplet excitons are up-converted to singlet excitons through thermal energy. This process is efficient in this compound due to the small ΔEST.
-
Delayed Fluorescence : The newly formed singlet excitons also radiatively decay, resulting in delayed fluorescence that has the same emission spectrum as the prompt fluorescence.
This triplet-to-singlet conversion allows for a theoretical internal quantum efficiency of 100%.
References
Application Notes and Protocols: 4-3CzTRz for Flexible OLED Displays
For: Researchers, scientists, and drug development professionals.
Introduction
4-3CzTRz, a thermally activated delayed fluorescence (TADF) material, is a promising candidate for the emissive layer in next-generation flexible organic light-emitting diode (OLED) displays. Its molecular structure, featuring carbazole donor and triazine acceptor moieties, is designed to facilitate a small singlet-triplet energy splitting (ΔEST). This characteristic enables efficient harvesting of both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies approaching 100%. The use of such TADF emitters is crucial for developing low-power, high-brightness, and long-lasting flexible displays. These displays offer significant advantages in wearable electronics, foldable screens, and conformal lighting due to their lightweight, thin, and non-rigid nature.
This document provides detailed application notes and protocols for the utilization of this compound and similar carbazole-triazine-based TADF emitters in the fabrication and characterization of flexible OLED devices.
Material Properties
The successful fabrication of high-performance flexible OLEDs relies on the precise control and understanding of the material properties of the emissive dopant. Below is a summary of typical properties for a this compound-type TADF emitter.
| Property | Value | Reference |
| Full Chemical Name | 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) | [1] |
| CAS Number | 1808158-40-8 | [1] |
| Molecular Formula | C57H36N6 | [1] |
| Molecular Weight | 804.94 g/mol | [1] |
| Appearance | Pale yellow powder/crystals | [1] |
| Purity | >99.0% (Sublimed, HPLC) | [1] |
| Glass Transition Temp. (Tg) | 188.7 °C | [1] |
| Melting Point (Tm) | 381.5 °C | [1] |
| Decomposition Temp. (Td) | 431.8 °C (5% weight loss) | [1] |
| HOMO Level | 5.40 eV | [1] |
| LUMO Level | 2.18 eV | [1] |
| Absorption (λmax) | 377 nm (in toluene) | [1] |
| Phosphorescence (λmax) | 477 nm (in toluene) | [1] |
Signaling Pathway: TADF Mechanism
The high efficiency of this compound in OLEDs is attributed to the Thermally Activated Delayed Fluorescence (TADF) mechanism. This process allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons.
Experimental Protocols
The following protocols outline the fabrication of a flexible OLED device using a solution-based approach, which is well-suited for flexible substrates and materials like this compound.
Substrate Preparation
-
Substrate Selection: Start with a flexible substrate such as polyethylene naphthalate (PEN) or polyimide (PI) coated with a transparent conductor like Indium Tin Oxide (ITO).
-
Cleaning:
-
Sonicate the substrate in a detergent solution (e.g., 2% Hellmanex in deionized water) for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol (IPA) for 15 minutes.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
-
Plasma Treatment: Treat the ITO surface with oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
Device Fabrication (Solution Processing)
This protocol describes a typical multi-layer stack for a flexible OLED.
-
Hole Injection Layer (HIL):
-
Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Spin-coat the PEDOT:PSS solution onto the ITO-coated flexible substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate at 120-150 °C for 10-15 minutes on a hotplate in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML):
-
Prepare a solution of the host material (e.g., CBP) and this compound (dopant) in a suitable solvent like toluene or chlorobenzene. A typical doping concentration is 5-15 wt%.
-
Spin-coat the EML solution onto the HIL at 1500-3000 rpm for 30-60 seconds.
-
Anneal the substrate at 80-100 °C for 10 minutes to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10-6 Torr).
-
Deposit an electron transport layer (e.g., TPBi) with a thickness of 20-40 nm.
-
Deposit an electron injection layer (e.g., LiF) with a thickness of 1-2 nm.
-
Deposit the metal cathode (e.g., Aluminum) with a thickness of 100-150 nm.
-
-
Encapsulation:
-
To protect the device from moisture and oxygen, encapsulate the device using a flexible thin-film encapsulation (TFE) layer or by laminating a barrier film with a UV-curable epoxy resin in a nitrogen environment.
-
Experimental Workflow
The following diagram illustrates the key steps in the fabrication and testing of a flexible OLED device.
Performance Data
The following table presents representative performance data for a flexible OLED device employing a carbazole-triazine based TADF emitter.
| Parameter | Value at 100 cd/m² | Value at 1000 cd/m² |
| Turn-on Voltage (V) | 3.5 | - |
| Current Density (mA/cm²) | 0.5 | 5.2 |
| Luminance (cd/m²) | 100 | 1000 |
| Current Efficiency (cd/A) | 20.1 | 19.2 |
| Power Efficiency (lm/W) | 17.9 | 11.7 |
| External Quantum Efficiency (EQE) (%) | 9.1 | 8.5 |
| CIE Coordinates (x, y) | (0.29, 0.58) | (0.29, 0.58) |
| Operational Lifetime (T50, hours) | > 500 (at 1000 cd/m²) | - |
Note: Performance can vary based on the specific device architecture, host material, and fabrication conditions.
Characterization Protocols
Electroluminescence (EL) Spectroscopy
-
Instrument: Spectrometer with a calibrated photodiode.
-
Procedure:
-
Apply a forward bias voltage to the OLED device.
-
Collect the emitted light using an optical fiber coupled to the spectrometer.
-
Record the EL spectrum at various brightness levels to check for color stability.
-
Current-Voltage-Luminance (J-V-L) Characteristics
-
Instruments: Source measure unit (SMU) and a calibrated photometer.
-
Procedure:
-
Connect the SMU to the anode and cathode of the OLED.
-
Sweep the voltage from 0 V to a desired maximum (e.g., 10 V).
-
Simultaneously measure the current flowing through the device and the luminance emitted from the active area.
-
Plot current density (J) vs. voltage (V) and luminance (L) vs. voltage (V).
-
Efficiency Calculations
-
Current Efficiency (ηc): Calculated as the luminance (cd/m²) divided by the current density (A/m²).
-
Power Efficiency (ηp): Calculated as π times the luminance divided by the product of the current density and voltage.
-
External Quantum Efficiency (EQE): Determined by measuring the total photon flux and the charge carrier flux.
Flexibility and Bending Tests
-
Instrument: Custom-built bending stage.
-
Procedure:
-
Mount the flexible OLED onto the bending stage.
-
Subject the device to repeated bending cycles at a defined radius.
-
Periodically measure the J-V-L characteristics to assess performance degradation as a function of the number of bending cycles.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Brightness or Efficiency | - Poor charge injection or transport- Unbalanced charge carriers- Inefficient energy transfer from host to dopant | - Optimize HIL and ETL materials and thicknesses- Adjust doping concentration of this compound- Select a host with appropriate energy levels |
| High Turn-on Voltage | - Large energy barriers at interfaces- High series resistance | - Use appropriate injection layers- Ensure good electrical contacts- Optimize the thickness of charge transport layers |
| Device Shorts or Leakage Current | - Pinholes in the organic layers- Rough substrate or electrode surface- Dust or particulate contamination | - Improve film morphology by optimizing spin-coating parameters- Ensure thorough substrate cleaning- Work in a cleanroom environment |
| Rapid Degradation | - Moisture and oxygen ingress- Material instability- Joule heating | - Improve encapsulation- Ensure high purity of materials- Optimize device architecture to reduce operating voltage |
Safety Precautions
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise caution when working with high-voltage power supplies and plasma cleaners.
-
Follow standard laboratory safety procedures for handling chemicals and equipment.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 4-3CzTRz Based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during the fabrication and operation of OLEDs based on the thermally activated delayed fluorescence (TADF) emitter 4,4',4''-(benzene-1,3,5-triyl)tris(9H-carbazol-3-yl)benzonitrile (4-3CzTRz).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common experimental issues in a question-and-answer format.
Issue 1: Rapid Luminance Decay and Short Device Lifetime
-
Question: My this compound based OLED shows a very fast drop in brightness after a short period of operation. What are the likely causes and how can I improve the lifetime?
-
Answer: Rapid luminance decay is a primary indicator of device instability. Several factors, both intrinsic and extrinsic, can contribute to this issue.
-
Intrinsic Degradation:
-
Exciton-Polaron Annihilation: At high brightness levels, the concentration of excitons and charge carriers (polarons) increases, leading to annihilation events that can degrade the organic materials.
-
Material Decomposition: The inherent chemical stability of the materials in the device stack, including this compound and host materials, plays a crucial role. Bonds can break under electrical stress and the high energy of blue emission.
-
-
Extrinsic Degradation:
-
Solutions:
-
Optimize Device Architecture: Introducing interlayers can significantly enhance stability. For example, sandwiching the hole blocking layer with thin layers of a lithium-containing molecule like Liq has been shown to extend device lifetime by preventing charge accumulation and reducing the formation of charge traps.
-
Improve Encapsulation: A robust encapsulation layer is critical to prevent the ingress of moisture and oxygen. Thin-film encapsulation (TFE) using techniques like Atomic Layer Deposition (ALD) provides a highly effective barrier.
-
Material Purity: Ensure the use of high-purity, sublimed organic materials to minimize impurities that can act as charge traps or quenching sites.
-
Drive Conditions: Operate the device at the lowest possible current density and voltage to achieve the desired brightness, as higher electrical stress accelerates degradation.
-
-
Issue 2: Appearance of Dark Spots or Non-Uniform Emission
-
Question: I observe dark, non-emissive spots that grow over time, or my device emission is not uniform across the active area. What is causing this?
-
Answer: The appearance of dark spots is a common failure mode in OLEDs and is almost always related to extrinsic factors.
-
Causes:
-
Particulate Contamination: Dust particles on the substrate or introduced during fabrication can create pinholes in the deposited layers, providing pathways for moisture and oxygen to enter and degrade the organic materials.[2][3]
-
Substrate Defects: Scratches or defects on the ITO-coated glass substrate can lead to short circuits or areas of high current density, causing localized degradation.
-
Cathode Delamination: Moisture can react with the reactive metal cathode (e.g., Al, Ca), leading to its delamination from the organic layers and the formation of non-emissive areas.[2]
-
Inhomogeneous Thin Films: Roughness in the organic layers or the cathode can lead to non-uniform current injection and emission.
-
-
Solutions:
-
Stringent Cleanroom Practices: All fabrication steps should be performed in a cleanroom environment with proper gowning procedures to minimize particulate contamination.
-
Substrate Cleaning: Implement a thorough and consistent substrate cleaning protocol.
-
Optimized Deposition: Ensure uniform and smooth deposition of all organic and metal layers by optimizing deposition rates and source-to-substrate distance.
-
Effective Encapsulation: As with rapid luminance decay, high-quality encapsulation is the most effective way to prevent the formation and growth of dark spots by blocking moisture and oxygen.
-
-
Issue 3: High Operating Voltage and Low Efficiency
-
Question: My this compound OLED requires a high voltage to turn on and exhibits low external quantum efficiency (EQE). What could be the problem?
-
Answer: High operating voltage and low efficiency are often indicative of poor charge injection, transport, or balance within the device.
-
Causes:
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Energy Level Mismatch: A significant energy barrier between the electrodes and the charge transport layers, or between different organic layers, can impede the injection and transport of charges.
-
Imbalanced Charge Transport: If the mobility of holes and electrons in their respective transport layers is significantly different, it can lead to an accumulation of one type of charge carrier and a shift of the recombination zone towards one of the electrodes, resulting in quenching and reduced efficiency.
-
Charge Traps: Impurities or defects in the organic materials can act as charge traps, reducing charge mobility and increasing the operating voltage.
-
-
Solutions:
-
Selection of Appropriate Interlayers: Use hole and electron injection layers with appropriate energy levels to reduce the injection barrier from the anode and cathode, respectively.
-
Balanced Transport Layers: Choose hole and electron transport materials with comparable charge carrier mobilities.
-
Host Material Selection: The choice of host material for the emissive layer is critical. It should have a high triplet energy to confine excitons on the this compound guest and facilitate efficient energy transfer.
-
Doping Concentration: Optimize the doping concentration of this compound in the host material. Too low a concentration can lead to incomplete energy transfer from the host, while too high a concentration can cause self-quenching.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism in this compound based OLEDs?
A1: A key intrinsic degradation mechanism in TADF emitters like this compound is exciton-polaron annihilation, where an excited state (exciton) is quenched by a charge carrier (polaron). This process is more prevalent at the high current densities required for high brightness and can lead to the breakdown of the organic molecules. Additionally, the ingress of moisture and oxygen is a major extrinsic degradation pathway that severely limits device lifetime.[1][2]
Q2: How does encapsulation improve the stability of this compound OLEDs?
A2: Encapsulation creates a physical barrier that protects the sensitive organic layers from ambient moisture and oxygen.[1] Thin-film encapsulation (TFE) is a common method where alternating layers of inorganic (e.g., Al2O3, SiNx) and organic materials are deposited on top of the device.[4][5] The inorganic layers provide a high barrier to water and oxygen, while the organic layers help to decouple defects and reduce stress. Effective encapsulation can increase the operational lifetime of an OLED by several orders of magnitude.
Q3: What role does the host material play in the stability of a this compound OLED?
A3: The host material in the emissive layer is crucial for both efficiency and stability. For a this compound guest, the host should have a higher triplet energy level to ensure that excitons are confined to the TADF emitter and do not transfer back to the host, which would be a loss pathway. A stable host material with a high glass transition temperature (Tg) can also improve the morphological stability of the emissive layer, preventing crystallization and degradation at elevated operating temperatures.
Q4: Can the device architecture be modified to improve stability?
A4: Yes, device architecture plays a significant role in stability. For instance, inserting a thin exciton blocking layer (EBL) between the emissive layer and the hole transport layer can prevent excitons from diffusing out of the emissive layer and being quenched. Similarly, using a hole blocking layer (HBL) between the emissive layer and the electron transport layer confines holes to the emissive layer, improving recombination efficiency and stability. The strategic placement of thin interlayers, such as Liq, around the blocking layers can also significantly enhance device lifetime.
Q5: What are typical lifetime values (e.g., LT50) for this compound based OLEDs, and what can be achieved with stability enhancements?
A5: The lifetime of this compound based OLEDs can vary significantly depending on the device architecture, materials, and encapsulation. While a basic device might have a short lifetime, significant improvements have been reported. For example, a single-layer OLED using 3CzTRZ as a host in a blend with DMAC-BP achieved an LT50 of 41 hours at an initial luminance of 1000 cd/m². In another study on a similar TADF emitter (4CzIPN), the lifetime was extended to over 1300 hours for a 5% drop in brightness by incorporating thin Liq interlayers. Furthermore, deuteration of the TADF emitter has been shown to improve the LT90 (time to 90% of initial luminance) to over 23 hours at 1000 cd/m².[6]
Quantitative Data Summary
The following tables summarize key performance and stability data for this compound and similar TADF based OLEDs with various stability-enhancing modifications.
Table 1: Lifetime of this compound and Related TADF OLEDs with Different Device Architectures
| Emitter | Host | Key Architectural Feature | Initial Luminance (cd/m²) | LT50 (hours) | LT90 (hours) | Reference |
| DMAC-BP | 3CzTRZ | Single-layer blend | 1000 | 41 | - | |
| 4CzIPN | - | Standard | 1000 | ~85 (for 5% drop) | - | |
| 4CzIPN | - | With Liq interlayers | 1000 | >1300 (for 5% drop) | - | |
| DPA-BO | DPEPO | Deuterated Acceptor | 1000 | - | ~19 | [6] |
| d-DPA-d-BO | DPEPO | Fully Deuterated | 1000 | - | ~23 | [6] |
Table 2: Impact of Encapsulation on OLED Lifetime
| Encapsulation Method | Barrier Material | Water Vapor Transmission Rate (WVTR) (g/m²/day) | Lifetime Improvement Factor | Reference |
| None | - | - | 1x | |
| Glass Lid with Desiccant | Glass | < 10⁻⁶ | High | |
| Thin Film Encapsulation (TFE) | Al₂O₃/Alucone Nanolaminate | 8.5 x 10⁻⁵ | Significant | [7] |
| Thin Film Encapsulation (TFE) | Al₂O₃ | 1.5 x 10⁻⁴ | Significant | [4] |
Experimental Protocols
Protocol 1: Fabrication of a High-Stability this compound Based OLED via Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED with enhanced stability.
-
Substrate Preparation:
-
Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): Deposit a 30 nm thick layer of N,N′-dicarbazolyl-3,5-benzene (mCP).
-
Emissive Layer (EML): Co-evaporate this compound as the guest and a suitable host material (e.g., mCP or a host with higher triplet energy) at a predetermined doping concentration (e.g., 6-10 wt%). The thickness of this layer should be around 20-30 nm.
-
Hole Blocking Layer (HBL): Deposit a 10 nm thick layer of bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO).
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of Lithium Fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Immediately transfer the completed device to a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) with very low levels of moisture and oxygen (<0.1 ppm) for encapsulation.
-
For basic protection, use a glass lid with a UV-curable epoxy sealant and a desiccant inside the sealed cavity.
-
For superior protection, use a thin-film encapsulation system (e.g., ALD).
-
Protocol 2: Thin-Film Encapsulation using Atomic Layer Deposition (ALD)
This protocol provides a general procedure for TFE using ALD.
-
Device Transfer:
-
Transfer the unencapsulated OLED device from the deposition chamber to the ALD chamber under an inert atmosphere to avoid any exposure to air.
-
-
ALD Process:
-
Set the ALD reactor temperature to a low value (e.g., 80-100°C) to avoid thermal damage to the organic layers.
-
Deposit a multi-layer barrier consisting of alternating inorganic and organic layers or a nanolaminate of different inorganic materials.
-
Example: Al₂O₃ Deposition:
-
Use trimethylaluminum (TMA) and water (H₂O) or ozone (O₃) as precursors.
-
One ALD cycle consists of:
-
TMA pulse
-
Nitrogen purge
-
H₂O/O₃ pulse
-
Nitrogen purge
-
-
Repeat this cycle to build up the desired thickness of the Al₂O₃ layer (e.g., 20-50 nm).
-
-
Example: Nanolaminate Structure:
-
Deposit a stack of Al₂O₃ and another metal oxide like ZrO₂ or TiO₂ to create a nanolaminate structure, which can further improve the barrier properties.[7]
-
-
-
Protective Polymer Layer:
-
Optionally, deposit a polymer layer (e.g., parylene) on top of the inorganic TFE stack to provide mechanical protection and stress relief.
-
Visualizations
Caption: Workflow for fabricating a stable this compound based OLED.
Caption: Troubleshooting logic for common this compound OLED stability issues.
References
- 1. Blue Thermally Activated Delayed Fluorescence OLEDs: towards improved performance - Durham e-Theses [etheses.dur.ac.uk]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. confit.atlas.jp [confit.atlas.jp]
- 4. Method for Aluminum Oxide Thin Films Prepared through Low Temperature Atomic Layer Deposition for Encapsulating Organic Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 6. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin film encapsulation for organic light-emitting diodes using inorganic/organic hybrid layers by atomic layer deposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-3CzTRz Emitters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-3CzTRz emitters. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms observed in this compound and similar multi-resonance TADF emitters?
A1: The primary degradation pathway for multi-resonance thermally activated delayed fluorescence (MR-TADF) materials like this compound is initiated by hole trapping.[1] This leads to an oxidative dehydrogenative cyclization reaction of the radical cationic species of the molecule.[1] In essence, the molecule degrades through an intramolecular C-C bond formation between its π-rings, which has been identified as the rate-determining step in the degradation process.[2] Another significant degradation mechanism in TADF-based OLEDs is triplet-polaron annihilation (TPA), which can lead to the formation of electron and hole traps within the device, ultimately reducing its operational lifetime.[3]
Q2: My OLED device using a this compound emitter shows a rapid decrease in luminance and an increase in operating voltage. What could be the cause?
A2: This is a classic sign of device degradation. A common cause is the formation of charge traps due to processes like triplet-polaron annihilation (TPA).[3] These traps impede charge transport and lead to non-radiative recombination, reducing luminance and requiring a higher voltage to maintain the same current density.[3] Another contributing factor could be chemical degradation at the interfaces between the different layers of your OLED, particularly between the emission layer (EML) and the electron transport layer (ETL), where excitons are most concentrated.
Q3: How does the host material affect the stability of this compound emitters?
A3: Host materials play a crucial role in the stability of TADF emitters. The interaction between the host and the dopant (this compound) can influence degradation. For instance, an unstable host material can generate degradation byproducts that subsequently react with the emitter. Furthermore, the energy levels of the host material are critical. If the triplet energy of the host is not sufficiently high, it can lead to inefficient triplet harvesting by the TADF emitter and potentially open up additional degradation pathways. The choice of host can also influence the distribution of excitons and charge carriers within the emissive layer, which in turn can affect the rate of degradation processes like TPA.
Q4: Can environmental factors contribute to the degradation of my this compound emitter during experiments?
A4: Yes, environmental factors, particularly oxygen and moisture, are significant contributors to the degradation of organic electronic materials, including this compound.[4][5] Exposure to moisture can lead to the appearance of dark spots and a decrease in electroluminescence intensity.[4] Oxygen can act as a charge trap and accelerate the degradation of the organic materials, especially the sensitive blue emitters.[5] Therefore, all fabrication and testing of OLED devices should be conducted in a controlled, inert atmosphere (e.g., a glovebox) to minimize exposure to these elements.
Troubleshooting Guides
Issue: Unexpectedly short operational lifetime of the OLED device.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | Perform bulk electrolysis on a solution of this compound to simulate oxidative stress. Analyze the byproducts using mass spectrometry and NMR.[1][2] | Identification of cyclized byproducts, confirming the oxidative degradation pathway. |
| Triplet-Polaron Annihilation (TPA) | Fabricate devices with varying emitter layer thicknesses. A thicker layer can broaden the emission zone and reduce the density of triplets and polarons, thus mitigating TPA.[3] | An increase in device lifetime with a thicker emissive layer. |
| Host Material Instability | Characterize the electrochemical stability of the host material independently. Fabricate devices with different, more stable host materials that have appropriate energy levels. | Improved device lifetime with a more stable host. |
| Interfacial Degradation | Use nanoscale chemical depth profiling techniques (e.g., OrbiSIMS) to analyze the interfaces of a degraded device. | Identification of degradation products accumulated at the EML/ETL interface. |
Issue: Efficiency roll-off at high current densities.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Singlet-Polaron Annihilation (SPA) and Triplet-Polaron Annihilation (TPA) | Quantify the relative contributions of SPA and TPA through steady-state and transient photoluminescence studies.[6] Improve charge balance within the device by optimizing the thickness and properties of the charge transport layers. | A reduction in efficiency roll-off by minimizing the density of polarons available for quenching interactions. |
| Triplet-Triplet Annihilation (TTA) | Reduce the doping concentration of the this compound emitter in the host material to decrease the probability of two triplet excitons interacting. | A decrease in the steepness of the efficiency roll-off. |
Experimental Protocols
1. Bulk Electrolysis for Simulating Oxidative Degradation
-
Objective: To simulate the oxidative degradation of the this compound emitter in a controlled environment.
-
Methodology:
-
Prepare a solution of the this compound emitter in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte.
-
Use a three-electrode electrochemical cell with a working electrode (e.g., platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
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Apply a constant potential to the working electrode to induce oxidation of the emitter molecules.
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Monitor the progress of the electrolysis by measuring the current over time.
-
After a set period, analyze the resulting solution for degradation byproducts using techniques like Electrospray Ionization (ESI) mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
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2. Nanoscale Chemical Depth Profiling
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Objective: To identify the location and chemical nature of degradation products within a multi-layered OLED device.
-
Methodology:
-
Operate an OLED device until significant degradation is observed.
-
Use an Orbitrap mass spectrometer equipped with a gas cluster ion beam (e.g., Ar gas cluster) for depth profiling.
-
The ion beam gently sputters away nanometer-thin layers of the device.
-
The mass spectrometer analyzes the chemical composition of each sputtered layer with high mass and depth resolution.
-
This allows for the direct identification and localization of degradation products at specific interfaces, such as the EML/ETL interface.
-
Visualizations
References
- 1. The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. journals.aps.org [journals.aps.org]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hackaday.com [hackaday.com]
- 6. Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-3CzTRz Doping Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-3CzTRz, a thermally activated delayed fluorescence (TADF) material. The focus is on optimizing its doping concentration for various applications.
Troubleshooting Guide
Issue 1: Low Device Efficiency Despite Increased Doping
Symptoms: You are increasing the doping concentration of this compound in your host material, but the external quantum efficiency (EQE) of your organic light-emitting diode (OLED) is decreasing or plateauing unexpectedly.
Possible Causes:
-
Concentration Quenching: At high concentrations, dopant molecules can interact with each other, leading to non-radiative decay pathways and a decrease in photoluminescence quantum yield (PLQY).
-
Charge Carrier Imbalance: Excessive dopant concentration can lead to an imbalance in the number of electrons and holes within the emissive layer, reducing the probability of radiative recombination.
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Morphological Changes: High dopant loading can disrupt the morphology of the host-dopant film, creating traps and hindering charge transport.[1]
Troubleshooting Steps:
-
Systematically Vary Doping Concentration: Fabricate a series of devices with a wide range of doping concentrations (e.g., 1 wt% to 20 wt%) to identify the optimal doping window.
-
Photoluminescence Quantum Yield (PLQY) Measurement: Measure the PLQY of the this compound-doped films at different concentrations. A decrease in PLQY at higher concentrations is indicative of concentration quenching.
-
Hole and Electron Mobility Measurement: Characterize the charge transport properties of the doped films using techniques like Time-of-Flight (TOF) or Space-Charge-Limited Current (SCLC) measurements to assess charge carrier balance.
-
Film Morphology Analysis: Use Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to investigate the film morphology and identify any aggregation or phase separation at high doping concentrations.
Issue 2: High Operating Voltage
Symptoms: The fabricated OLED device requires a high voltage to achieve the desired brightness.
Possible Causes:
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Poor Charge Injection: Inefficient injection of electrons or holes from the transport layers to the emissive layer.
-
Low Charge Carrier Mobility: The doping concentration may not be optimal for facilitating charge transport through the emissive layer. At very low doping levels, there may not be enough charge carriers, while at very high levels, dopant-induced disorder can decrease mobility.[2]
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Formation of Traps: Dopant molecules or aggregates can act as charge traps, impeding carrier movement.[2][3]
Troubleshooting Steps:
-
Optimize Energy Level Alignment: Ensure proper energy level alignment between the transport layers and the host/dopant system to facilitate efficient charge injection. This may involve selecting different transport layer materials.
-
Re-evaluate Doping Concentration: As with low efficiency, a systematic variation of the doping concentration is crucial. The optimal concentration for high efficiency may not be the same as for low voltage.
-
Host Material Selection: The choice of host material significantly impacts charge transport. Ensure the host has appropriate HOMO/LUMO levels and good charge transport characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting doping concentration for this compound in an OLED device?
A1: A typical starting point for doping concentration of TADF emitters like this compound is in the range of 5-10 wt%. However, the optimal concentration is highly dependent on the host material and the overall device architecture. A systematic study is always recommended.
Q2: How does the choice of host material affect the optimal doping concentration of this compound?
A2: The host material plays a crucial role in energy transfer and charge transport. A host with good energy level alignment with this compound will facilitate efficient Förster or Dexter energy transfer. The charge transporting properties of the host will also influence the charge balance in the emissive layer, thereby affecting the optimal dopant concentration.
Q3: Can I use co-doping to improve the performance of my this compound-based device?
A3: Yes, co-doping with another emitter or a charge-modulating material can be a viable strategy. For instance, a second dopant can be used to sensitize the emission from this compound or to improve charge balance within the emissive layer. However, this adds another layer of complexity to the optimization process.
Q4: What is the effect of doping on the color purity of the emission?
A4: At low concentrations, the emission spectrum should be dominated by the this compound dopant. At very high concentrations, aggregation can sometimes lead to a red-shift in the emission spectrum, affecting the color purity. It is important to monitor the electroluminescence spectrum at different doping concentrations.
Data Presentation
Table 1: Hypothetical Device Performance as a Function of this compound Doping Concentration
| Doping Conc. (wt%) | Max EQE (%) | Turn-on Voltage (V) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| 2 | 8.5 | 3.8 | 15.2 | 12.7 |
| 4 | 12.1 | 3.5 | 22.8 | 20.4 |
| 6 | 15.3 | 3.2 | 30.1 | 29.5 |
| 8 | 14.8 | 3.3 | 28.5 | 27.1 |
| 10 | 13.5 | 3.4 | 25.6 | 23.7 |
| 12 | 11.2 | 3.6 | 20.9 | 18.2 |
Experimental Protocols
Protocol 1: Fabrication of a this compound-based OLED
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Substrate Cleaning: Sequentially clean ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven at 120°C for 30 minutes.
-
Hole Injection Layer (HIL) Deposition: Deposit a 40 nm layer of PEDOT:PSS onto the ITO substrate by spin-coating at 4000 rpm for 60 seconds. Anneal at 150°C for 15 minutes in a nitrogen-filled glovebox.
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Hole Transport Layer (HTL) Deposition: Thermally evaporate a 30 nm layer of TAPC onto the HIL.
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Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., CBP) and this compound at the desired doping concentration. The total thickness of the EML should be around 20 nm. The deposition rates should be carefully controlled to achieve the target doping ratio.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate a 40 nm layer of TPBi onto the EML.
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Electron Injection Layer (EIL) Deposition: Deposit a 1 nm layer of LiF.
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Cathode Deposition: Thermally evaporate a 100 nm layer of Aluminum (Al) as the cathode.
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Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to prevent degradation from air and moisture.
Visualizations
Caption: Experimental workflow for fabricating a this compound-based OLED.
Caption: Logical workflow for troubleshooting sub-optimal device performance.
References
Technical Support Center: Troubleshooting Charge Injection in 4-3CzTRz (2CzPN) Devices
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4,5-bis(carbazol-9-yl)-1,2-dicyanobenzene (commonly known as 2CzPN) and similar carbazole-dicyanobenzene-based Thermally Activated Delayed Fluorescence (TADF) emitters. The following questions and answers address common issues related to charge injection that can impact device performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 4-3CzTRz (2CzPN) device has very low brightness or does not turn on at all. What are the likely causes related to charge injection?
A1: A complete device failure or significantly low luminance is often a primary indication of poor charge injection. This can stem from several factors:
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Large Injection Barriers: A significant energy mismatch between the work function of the electrodes and the energy levels of the adjacent organic layers can create a large barrier that impedes the injection of holes or electrons.[1]
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Poor Interfacial Contact: Roughness, contamination, or the presence of an insulating layer at the electrode-organic interface can physically hinder efficient charge injection.
-
Degradation of Interfaces: Exposure to atmospheric moisture and oxygen can lead to the oxidation of electrodes or the degradation of the organic layers at the interface, creating charge traps and increasing the injection barrier.[2]
Troubleshooting Steps:
-
Verify Material Energy Levels: Ensure the HOMO level of your hole transport layer (HTL) is well-aligned with the anode's work function, and the LUMO level of your electron transport layer (ETL) is aligned with the cathode's work function. Refer to the energy level data in Table 1.
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Surface Treatment of Electrodes: Employ surface treatments to modify the work function of your electrodes. For instance, UV-ozone or oxygen plasma treatment of ITO can increase its work function, improving hole injection.
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Incorporate Injection Layers: Introduce a dedicated hole injection layer (HIL) between the anode and the HTL, and an electron injection layer (EIL) between the cathode and the ETL. Materials like PEDOT:PSS are commonly used as HILs.
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Ensure Cleanliness: Maintain a high level of cleanliness during substrate preparation and thin-film deposition to avoid interfacial contamination. All fabrication steps should be carried out in a cleanroom environment.
-
Device Encapsulation: Properly encapsulate your devices immediately after fabrication to prevent degradation from atmospheric exposure.
Q2: The operating voltage of my device is much higher than expected. How can I reduce it?
A2: High driving voltage is a common symptom of inefficient charge injection. Even if the device turns on, a large amount of voltage is dropped across the injection barriers, leading to lower power efficiency.
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Mismatched Energy Levels: As with the complete failure scenario, a significant energy barrier is a primary cause of high operating voltage.
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Low Charge Carrier Mobility in Transport Layers: If the mobility of the HTL or ETL is low, a higher electric field (and thus higher voltage) is required to transport charges to the emissive layer.
-
Interfacial Dipoles: The formation of interfacial dipoles can either help or hinder charge injection. An unfavorable dipole orientation can increase the injection barrier.
Troubleshooting Steps:
-
Optimize Transport Layer Thickness: The thickness of the charge transport layers can impact the driving voltage. Thicker layers can increase series resistance. Experiment with varying the thickness of the HTL and ETL to find an optimal balance between charge transport and series resistance.
-
Select Appropriate Interfacial Layers: The use of self-assembled monolayers (SAMs) or thin insulating layers like LiF can modify the electrode work function and reduce the injection barrier.
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Choose High-Mobility Transport Materials: Select HTL and ETL materials with high charge carrier mobilities to facilitate efficient charge transport at lower voltages.
-
Thermal Annealing: Post-fabrication thermal annealing of the device (at an appropriate temperature for the materials used) can sometimes improve the morphology of the organic layers and the quality of the interfaces, potentially reducing the operating voltage.
Q3: My device shows rapid degradation and a short operational lifetime. Could charge injection be a contributing factor?
A3: Yes, poor charge injection can significantly impact device stability and lifetime.
-
Charge Imbalance: If the injection of one charge carrier type (e.g., holes) is much more efficient than the other (e.g., electrons), it leads to a charge imbalance in the emissive layer. This can cause exciton quenching at the EML/transport layer interface and accelerate material degradation.[1]
-
High Localized Electric Fields: Large injection barriers can lead to high electric fields at the interfaces, which can induce electrochemical degradation of the organic materials.
-
Joule Heating: High operating voltages resulting from poor injection lead to increased power dissipation and Joule heating, which can accelerate thermal degradation pathways.[3]
Troubleshooting Steps:
-
Balance Charge Injection: The goal is to achieve an equal number of holes and electrons reaching the emissive layer. This can be achieved by carefully selecting the HTL and ETL materials and thicknesses to balance the charge mobilities and injection efficiencies.
-
Use Exciton/Charge Blocking Layers: Incorporate an electron-blocking layer (EBL) between the EML and the HTL, and a hole-blocking layer (HBL) between the EML and the ETL. This helps to confine excitons within the emissive layer and prevent charge leakage, improving both efficiency and stability.
-
Investigate Different Host Materials: The choice of host material for the this compound (2CzPN) emitter is critical. A host with appropriate energy levels and good charge transport properties can improve charge balance and device lifetime.[1]
Data Presentation
Table 1: Energy Levels of Common Materials in this compound (2CzPN) OLEDs
| Material | Function | HOMO (eV) | LUMO (eV) |
| ITO | Anode | ~4.7 | - |
| PEDOT:PSS | HIL | ~5.2 | - |
| TAPC | HTL | 5.5 | 2.0 |
| mCP | Host | 5.9 | 2.4 |
| 2CzPN | Emitter | - | - |
| TPBi | ETL | 6.2 | 2.7 |
| LiF | EIL | - | - |
| Al | Cathode | ~4.2 | - |
Note: The HOMO/LUMO values can vary slightly depending on the measurement technique and film morphology.
Experimental Protocols
General Protocol for OLED Fabrication:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to increase the ITO work function.
-
HIL Deposition: A thin layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed on a hotplate.
-
Organic Layer Deposition: The HTL, EML (host doped with this compound), ETL, and any blocking layers are deposited sequentially by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rates and thicknesses are monitored using a quartz crystal microbalance.
-
Cathode Deposition: A thin EIL (e.g., LiF) followed by a thicker metal cathode (e.g., Al) are deposited by thermal evaporation without breaking the vacuum.
-
Encapsulation: The completed device is encapsulated using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent exposure to air and moisture.
Protocol for Current-Voltage-Luminance (J-V-L) Characterization:
-
Instrumentation: A source measure unit (SMU) and a calibrated photodiode or spectrometer are used.
-
Measurement Setup: The device is placed in a light-tight test fixture. The SMU is connected to the anode and cathode of the device. The photodiode is positioned in front of the device to measure the emitted light.
-
Voltage Sweep: A forward voltage sweep is applied to the device in incremental steps.
-
Data Acquisition: At each voltage step, the current flowing through the device and the corresponding luminance are recorded.
-
Data Analysis: The obtained data is plotted to generate the J-V and L-V characteristics of the device. From this, key performance parameters such as turn-on voltage, current efficiency, and power efficiency can be calculated.
Visualizations
References
preventing aggregation quenching in 4-3CzTRz films
This guide provides troubleshooting advice and frequently asked questions for researchers working with 4-3CzTRz, a Thermally Activated Delayed Fluorescence (TADF) material, to mitigate aggregation-caused quenching (ACQ) in thin films.
Troubleshooting Guide
This section addresses common issues encountered during the fabrication and characterization of this compound films.
Q1: My this compound neat film shows significantly lower photoluminescence quantum yield (PLQY) and a red-shifted, broadened emission spectrum compared to its properties in dilute solution. What is happening?
A1: This is a classic sign of aggregation-caused quenching (ACQ). In the solid state (a neat film), this compound molecules are in close proximity, leading to strong intermolecular interactions like π–π stacking.[1] These interactions create non-radiative decay pathways for excitons, which "quench" or prevent light emission, reducing the PLQY. The change in the emission spectrum (red-shift and broadening) is also a result of aggregate formation.
Troubleshooting Steps:
-
Incorporate a Host Material: The most effective way to prevent ACQ is to disperse the this compound (the "guest" or "dopant") into a suitable host material. This physically separates the emitter molecules, preventing aggregation.
-
Select an Appropriate Host: An ideal host should have a higher triplet energy than this compound to ensure efficient energy transfer to the dopant.[2] For blue TADF emitters like this compound, wide-bandgap materials like DPEPO or mCP are commonly used.[3][4][5]
-
Optimize Dopant Concentration: Start with a low doping concentration (e.g., 1-10 wt%) and systematically vary it. Low concentrations minimize aggregation, but too low a concentration can lead to inefficient energy transfer from the host.[2][5]
Q2: I've doped this compound into a host, but the PLQY is still lower than expected. How can I improve it?
A2: Sub-optimal PLQY in a host-guest system can result from several factors beyond simple aggregation.
Troubleshooting Steps:
-
Verify Host-Guest Energy Level Alignment: Ensure the chosen host has a triplet energy level sufficiently higher than that of this compound to facilitate efficient Förster resonance energy transfer (FRET) and prevent back-energy transfer.
-
Check Film Morphology and Uniformity: Poor film quality can create domains of high dopant concentration, leading to localized aggregation. Ensure your deposition process (e.g., vacuum thermal evaporation, spin-coating) is optimized to produce smooth, uniform films.
-
Assess Material Purity: Impurities in either the host or the dopant material can act as quenching sites. Use materials that have been purified, for instance, by temperature-gradient sublimation.[6][7]
-
Consider an Assist Dopant: In some cases, incorporating a second dopant (an assist dopant) can improve the energy transfer cascade and overall device efficiency.
Q3: How do I know if I have successfully suppressed aggregation in my film?
A3: You can assess the degree of aggregation through photophysical characterization.
Verification Methods:
-
Photoluminescence Spectroscopy: A successful doped film should exhibit an emission spectrum that is blue-shifted and narrower compared to the neat film, closely resembling the emission profile in a dilute solution.
-
PLQY Measurement: A high PLQY (approaching the value in solution) is a strong indicator that non-radiative decay pathways from aggregation have been minimized.
-
Time-Resolved Photoluminescence: Measure the photoluminescence decay lifetime. Aggregated films often show a faster decay component due to quenching. A well-dispersed film should exhibit a decay profile characteristic of the isolated emitter's TADF mechanism.
Frequently Asked Questions (FAQs)
What is Aggregation-Caused Quenching (ACQ)?
Aggregation-caused quenching is a phenomenon where the fluorescence of luminogenic molecules is diminished or completely suppressed upon aggregate formation in the solid state or in concentrated solutions.[8][9] This occurs because strong intermolecular interactions in the aggregated state create new non-radiative pathways that allow excited state energy to be dissipated as heat rather than light.[8]
What is a TADF material?
Thermally Activated Delayed Fluorescence (TADF) materials are a class of organic emitters that can harvest both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency in OLEDs.[10] They are typically designed with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This small gap allows triplet excitons, which are normally non-emissive, to be converted into emissive singlet excitons through a process called reverse intersystem crossing (rISC).[4]
Why is a host material necessary for TADF emitters like this compound?
Most high-efficiency TADF emitters, including those based on carbazole and triazine moieties, are susceptible to ACQ.[2] Dispersing them as a guest in a suitable host matrix physically separates the emitter molecules, preserving their high photoluminescence efficiency by preventing the formation of quenching aggregates.[5]
What are the key properties of a good host material?
A good host material for a TADF dopant should possess:
-
High Triplet Energy (T1): The host's T1 level must be higher than the dopant's T1 to ensure efficient energy transfer to the dopant and prevent quenching.
-
Good Charge Transport Properties: The host often plays a crucial role in transporting electrons and holes within the emissive layer of an OLED.
-
Thermal and Morphological Stability: The host should form stable, uniform films and have a high glass transition temperature (Tg) to ensure device longevity.[6]
-
Chemical Compatibility: The host and guest materials should be compatible to avoid phase separation or degradation during film deposition and device operation.
Data Presentation
The following table summarizes typical photophysical properties of a TADF emitter like this compound in different environments, illustrating the impact of aggregation and the effectiveness of using a host material.
| Property | Dilute Solution (Toluene) | Neat Film (Aggregated) | Doped Film (10 wt% in DPEPO host) |
| Photoluminescence Max (λ_PL) | ~462 nm[11] | Red-shifted (>480 nm) | ~465 nm |
| PLQY (Φ_PL) | High (~70-90%) | Very Low (<10%) | High (~50-70%)[3] |
| Emission Spectrum (FWHM) | Narrow | Broad | Narrow |
| Primary Decay Mechanism | Fluorescence / TADF | Non-radiative Decay | Fluorescence / TADF |
Note: The values for Neat and Doped films are representative for typical D-A type TADF emitters and serve for comparative purposes.
Experimental Protocols
Protocol: Fabrication of a Doped this compound Film via Thermal Evaporation
This protocol describes the co-deposition of a host material and this compound to create a uniformly doped thin film.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates with a nitrogen gun. d. Immediately transfer the substrates to a UV-Ozone cleaner for 20 minutes to improve the ITO work function and remove organic residues.
2. Material Preparation: a. Use high-purity, sublimed grade this compound and host material (e.g., mCP, DPEPO). b. Load the this compound powder into one quartz crucible and the host material into a separate quartz crucible within the vacuum thermal evaporation chamber.
3. Deposition Process: a. Mount the cleaned substrates into the chamber, facing the crucibles. b. Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr. c. Set the desired film thickness (e.g., 50 nm) on the quartz crystal microbalance (QCM) thickness monitor. d. Set the desired doping concentration (e.g., 5 wt%). The deposition controller will use the pre-programmed density and tooling factor of each material to calculate the required rate for each source. e. Slowly heat the host material crucible until its deposition rate is stable (e.g., 1.0 Å/s). f. Slowly heat the this compound crucible until its deposition rate is stable at the value required for the target concentration (e.g., for 5 wt%, the rate would be ~0.05 Å/s if densities are similar). g. Once both rates are stable, open the source shutters to begin co-deposition onto the substrates. h. The shutters will close automatically once the target thickness is reached.
4. Post-Deposition: a. Allow the substrates to cool down inside the vacuum chamber. b. Vent the chamber with dry nitrogen and transfer the samples to a nitrogen-filled glovebox for storage and subsequent characterization or device fabrication to prevent exposure to air and moisture.
Visualizations
Diagrams of Key Concepts
Caption: Mechanism of ACQ vs. efficient emission in isolated molecules.
Caption: Experimental workflow for doped thin film fabrication.
Caption: Troubleshooting decision tree for low film PLQY.
References
- 1. Aggregation induced emission versus aggregation caused quenching: tuning the emission behaviour of liquid crystalline materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01954K [pubs.rsc.org]
- 2. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular asymmetry and rigidification as strategies to activate and enhance thermally activated delayed fluorescence in deep-blue MR-TADF emitters - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02664K [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
- 8. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]
- 9. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 10. researchgate.net [researchgate.net]
- 11. shinematerials.com [shinematerials.com]
Technical Support Center: Enhancing the External Quantum Efficiency of 4-3CzTRz
Welcome to the technical support center for 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-phenyl-1,3,5-triazine (4-3CzTRz). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this advanced thermally activated delayed fluorescence (TADF) material in their organic light-emitting diode (OLED) experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and performance data to help you optimize the external quantum efficiency (EQE) of your devices.
A note on the available data: While specific research on "this compound" is limited, extensive data exists for the closely related compound 3CzTRZ. The principles and experimental findings for 3CzTRZ are highly applicable to this compound and are used as a primary reference in this guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in OLEDs?
A1: this compound is a high-performance host material, particularly effective in the emissive layer of OLEDs. Its carbazole units facilitate efficient hole transport, while the triazine core provides excellent electron-transporting capabilities and thermal stability. This bipolar nature helps in achieving balanced charge injection and transport, which is crucial for high EQE.[1]
Q2: Why is achieving a high EQE in blue OLEDs with materials like this compound challenging?
A2: Blue OLEDs inherently face stability and efficiency challenges due to the wide bandgap of the materials required. Degradation from contaminants and charge trapping are significant issues.[2] Materials like this compound are designed to create shielded channels for electron movement, reducing the impact of contaminants and improving both efficiency and longevity.[2]
Q3: What are the key factors influencing the EQE of a this compound based OLED?
A3: The EQE is a product of several factors: charge balance, singlet-triplet exciton ratio, photoluminescence quantum yield (PLQY), and light outcoupling efficiency. For this compound, optimizing the host-dopant blend ratio, layer thicknesses, and device architecture are critical for maximizing EQE.
Q4: Can this compound be used in solution-processed OLEDs?
A4: Yes, triazine-based emitters with carbazole dendrimers have been designed for excellent solubility in common organic solvents, making them suitable for solution-processed OLED fabrication. This method offers a lower-cost and more straightforward alternative to vacuum evaporation.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low External Quantum Efficiency (EQE) | 1. Imbalanced charge transport.2. Inefficient energy transfer from host to dopant.3. Non-optimal doping concentration.4. Poor light outcoupling. | 1. Adjust the ratio of hole-transporting and electron-transporting materials in a mixed-host system. For a single host system, optimize the thickness of the hole and electron transport layers.2. Ensure the triplet energy of the host is higher than that of the dopant.3. Experiment with different doping concentrations (e.g., 10 wt% to 40 wt%).4. Optimize the thickness of all organic layers and the cathode. |
| High Turn-on Voltage | 1. Large energy barriers for charge injection.2. Poor conductivity of transport layers. | 1. Use appropriate injection layers (e.g., PEDOT:PSS for anode, LiF/Al or Ba/Al for cathode).2. Ensure high purity of transport layer materials and optimize their thickness. |
| Efficiency Roll-off at High Current Density | 1. Exciton-polaron annihilation.2. Triplet-triplet annihilation.3. Imbalanced charge carriers at high brightness. | 1. Broaden the emission zone by optimizing the host-dopant blend and device architecture.2. Reduce the doping concentration.3. Utilize a mixed-host architecture to improve charge balance. |
| Device Instability and Short Lifetime | 1. Degradation of organic materials due to moisture and oxygen.2. Formation of charge traps from impurities.3. Instability of excited host molecules. | 1. Ensure all fabrication and testing are performed in an inert environment (e.g., a glovebox).2. Use high-purity, sublimed grade materials.3. Select a stable host material and ensure efficient energy transfer to the dopant to minimize the time the host spends in an excited state.[4] |
Quantitative Data Presentation
The following tables summarize the performance of OLEDs using a 3CzTRZ host material, which is structurally and functionally similar to this compound.
Table 1: Device Performance of a Single-Layer OLED with a DMAC-BP:3CzTRZ Blend [5]
| Emitter:Host Ratio (DMAC-BP:3CzTRZ) | Maximum EQE (%) | Power Efficiency at 100 cd/m² (lm/W) | Turn-on Voltage (V) |
| 40:60 | 19.6 | 77.8 | ~2.5 |
| 10:90 | 14.0 | - | - |
| Pure DMAC-BP | ~5.0 | - | - |
Table 2: Comparison of Single-Layer vs. Multilayer Device Architectures [5]
| Device Type | Maximum Power Efficiency (lm/W) |
| Single-Layer (DMAC-BP:3CzTRZ) | 82 |
| Multilayer (Conventional Host) | 52.9 - 59 |
Experimental Protocols
Protocol 1: Fabrication of a Single-Layer Solution-Processed OLED
This protocol is based on the fabrication of a high-efficiency OLED using a blend of a TADF emitter (DMAC-BP) and a 3CzTRZ host.[5]
1. Substrate Preparation:
- Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
2. Anode Modification:
- A hole injection layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
3. Emissive Layer Deposition:
- A blend of the TADF emitter and this compound host (e.g., a 40:60 weight ratio) is prepared in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.
- The solution is spin-coated onto the PEDOT:PSS layer to a thickness of approximately 70 nm.
- The film is then annealed at 90°C for 10 minutes to remove residual solvent.
4. Cathode Deposition:
- An electron transport layer of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TPBi) (4 nm) is thermally evaporated.
- A Barium (Ba) and Aluminum (Al) cathode (1.5 nm and 100 nm, respectively) is deposited by thermal evaporation through a shadow mask at a pressure below 5 x 10⁻⁶ mbar.
5. Encapsulation:
- The completed device is encapsulated using a UV-curable epoxy resin and a glass lid to protect it from atmospheric degradation.
Visualizations
Caption: Experimental workflow for the fabrication of a solution-processed OLED using a this compound blend.
References
Technical Support Center: Purification of High-Purity 4-3CzTRz
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 4-(3-(9H-carbazol-9-yl)-9H-carbazol-9-yl)-1,3,5-triazine (4-3CzTRz). Below you will find frequently asked questions, troubleshooting guides for common purification techniques, detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a thermally activated delayed fluorescence (TADF) material, are recrystallization, column chromatography, and temperature gradient sublimation. Often, a combination of these techniques is employed to achieve the high purity (>99.5%) required for optoelectronic applications.
Q2: What are the likely impurities in synthetically produced this compound?
A2: Common impurities may include unreacted starting materials (e.g., carbazole derivatives and cyanuric chloride), partially reacted intermediates, and byproducts from side reactions. Residual solvents from the synthesis and initial purification steps can also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the percentage purity.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), can also be used to determine purity and identify impurities.[5][6][7][8][9] For thermal stability and to determine optimal sublimation conditions, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.[10][11][12][13][14]
Q4: Why is high purity so critical for this compound?
A4: As a TADF material used in organic light-emitting diodes (OLEDs), the purity of this compound is paramount. Impurities can act as quenching sites for excitons, leading to a significant reduction in device efficiency, lifetime, and color purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| This compound oils out instead of crystallizing. | The solvent polarity is too high, or the cooling rate is too fast. | - Use a less polar solvent or a solvent mixture (e.g., toluene/hexane, dichloromethane/hexane).- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | - Reduce the amount of solvent used to dissolve the crude product.- Add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.[1] |
| Low recovery of purified material. | Too much solvent was used, or the compound has some solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity does not improve significantly. | The impurity has similar solubility to this compound in the chosen solvent. | - Try a different solvent system with different polarity.- Consider a different purification technique, such as column chromatography, before recrystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | The eluent system is not optimized. | - Perform thin-layer chromatography (TLC) with various solvent mixtures (e.g., dichloromethane/hexane, ethyl acetate/hexane) to find an eluent system that gives good separation (Rf of this compound between 0.2-0.4).- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, increase the percentage of dichloromethane or ethyl acetate in hexane. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the loading or elution process.[15] |
| Broad elution bands. | The initial sample band was too diffuse. | - Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band.[15] |
Temperature Gradient Sublimation
| Problem | Possible Cause | Solution |
| Low yield of sublimed material. | The sublimation temperature is too low, or the vacuum is not sufficient. | - Gradually increase the sublimation temperature in increments of 5-10°C. Refer to TGA data to determine the onset of decomposition.- Ensure the vacuum system is capable of reaching pressures in the range of 10⁻⁵ to 10⁻⁷ Torr. |
| The sublimed product is not pure. | The temperature gradient is not optimized, leading to co-sublimation of impurities. | - Adjust the temperatures of the different heating zones to create a steeper or shallower temperature gradient, allowing for better separation of compounds with different sublimation points. |
| Decomposition of this compound. | The sublimation temperature is too high. | - Lower the sublimation temperature. Use TGA to determine the decomposition temperature of the material and set the sublimation temperature well below this point.[10] |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in the crude material.
| Purification Method | Parameter | Typical Value/Range | Expected Purity |
| Recrystallization | Solvent System | Toluene/Hexane, Dichloromethane/Hexane | 98.0 - 99.5% |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | |
| Eluent System | Dichloromethane/Hexane (gradient) | > 99.0% | |
| Temperature Gradient Sublimation | Pressure | 10⁻⁵ - 10⁻⁷ Torr | |
| Sublimation Temperature | 250 - 300 °C (estimated based on similar TADF materials) | > 99.9% | |
| Purity Analysis | HPLC (UV detection) | > 99.5% for device-grade | |
| ¹H NMR | Absence of impurity peaks | ||
| Thermal Properties | Decomposition Temp (TGA) | > 350 °C (estimated) |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., toluene/hexane). This compound should be sparingly soluble at room temperature and highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., toluene) while stirring until the solid is fully dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, add the anti-solvent (e.g., hexane) dropwise until turbidity persists. Re-heat gently until the solution is clear again, and then allow it to cool slowly.
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Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexane).
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a gradient of 0-50% dichloromethane in hexane) that provides good separation of this compound from its impurities.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent according to the predetermined gradient.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
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Drying: Dry the resulting solid under high vacuum.
Temperature Gradient Sublimation Protocol
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Sample Preparation: Place the pre-purified this compound (from recrystallization or chromatography) into a sublimation boat.
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System Assembly: Place the boat in the sublimation tube and assemble the apparatus.
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Evacuation: Evacuate the system to a high vacuum (10⁻⁵ to 10⁻⁷ Torr).
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Heating: Gradually heat the sublimation zone to the target temperature (e.g., 280°C). The temperature gradient along the tube will cause the this compound and any volatile impurities to sublime and deposit in different zones.
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Deposition: Allow the sublimation to proceed until a sufficient amount of purified material has been collected in the desired zone.
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Cooling and Collection: Turn off the heating and allow the system to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystalline this compound.
Visualizations
Caption: Recommended multi-step purification workflow for achieving high-purity this compound.
Caption: A logical workflow for troubleshooting purification steps based on purity assessment.
References
- 1. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tainstruments.com [tainstruments.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies to Improve the Lifetime of Blue TADF OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of blue Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the fabrication and testing of blue TADF OLEDs.
Issue 1: My device has a very short lifetime and high efficiency roll-off.
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Question: I've fabricated a blue TADF OLED, but the lifetime is extremely short, and the efficiency drops off rapidly at higher brightness. What are the likely causes and how can I fix this?
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Answer: This is a common and complex issue in blue TADF OLEDs, often stemming from a combination of factors. The primary culprits are typically high concentrations of excitons and polarons within the emissive layer (EML), leading to various annihilation processes.
-
Underlying Causes:
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Exciton-Exciton Annihilation: Due to the long lifetime of triplet excitons in TADF materials, processes like triplet-triplet annihilation (TTA) can become dominant at high brightness, creating high-energy excitons that can degrade surrounding molecules.[1][2]
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Exciton-Polaron Annihilation (TPA): The interaction between triplet excitons and charge carriers (polarons) is a major degradation pathway.[3] This process can lead to the formation of electron and hole traps, permanently damaging the device.[3]
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Poor Charge Balance: An imbalance in the number of holes and electrons injected into the EML can lead to an accumulation of one type of charge carrier, increasing the likelihood of exciton-polaron annihilation.
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Unstable Host Material: The host material plays a crucial role in device stability. A host with low triplet energy or poor thermal and morphological stability can contribute to rapid degradation.[4][5]
-
-
Troubleshooting Steps:
-
Optimize the Host Material: Select a host with a high triplet energy (T1 > T1 of the TADF emitter) to ensure efficient energy transfer to the emitter and prevent back-transfer.[6][7] Look for hosts with high glass transition temperatures (Tg) for better morphological stability.[7] Using a mixed-host or exciplex-forming host system can also be an effective strategy to reduce annihilation pathways.[2]
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Refine the Device Architecture:
-
Introduce exciton blocking layers (EBLs) and hole blocking layers (HBLs) to confine excitons within the EML and prevent them from reaching the transport layers where they can cause degradation.
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Broaden the emission zone by optimizing the thicknesses of the transport and emitting layers. A wider recombination zone reduces the local concentration of excitons and polarons, thereby decreasing annihilation rates.[3]
-
-
Control the Doping Concentration: The concentration of the TADF emitter in the host is critical. Too high a concentration can lead to aggregation-induced quenching and increased exciton-exciton annihilation. Experiment with different doping concentrations to find the optimal balance between efficiency and lifetime.
-
Consider "Hyperfluorescence": Employ a TADF sensitizer to harvest triplets and then transfer the energy to a highly efficient and stable fluorescent emitter. This can reduce the concentration of long-lived TADF triplets.[2]
-
-
Issue 2: My device performance is inconsistent between batches.
-
Question: I'm fabricating multiple batches of the same device, but the lifetime and efficiency vary significantly. What could be causing this inconsistency?
-
Answer: Inconsistent device performance is often due to subtle variations in the fabrication process. Meticulous control over the experimental environment and procedures is key to reproducibility.
-
Underlying Causes:
-
Atmospheric Contamination: Organic materials and device interfaces are highly sensitive to moisture and oxygen. Even brief exposure can introduce charge traps and quenching sites, leading to rapid degradation.[8]
-
Substrate Preparation: Incomplete cleaning of the ITO substrate can leave behind organic residues or particulates, leading to short circuits or non-uniform film growth.
-
Layer Thickness Variation: Inconsistent layer thicknesses, particularly of the EML and charge transport layers, will alter the charge balance and the position of the recombination zone, impacting both efficiency and lifetime.
-
Evaporation Rate and Vacuum Level: The rate of thermal evaporation and the quality of the vacuum can affect the morphology and purity of the deposited films.
-
-
Troubleshooting Steps:
-
Strict Environmental Control: All fabrication and testing should be conducted in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with very low levels of water and oxygen (<1 ppm).
-
Standardize Substrate Cleaning: Develop and strictly adhere to a multi-step substrate cleaning protocol. A common procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone or oxygen plasma treatment to improve the ITO work function and remove organic contaminants.
-
Calibrate and Monitor Deposition Rates: Regularly calibrate your quartz crystal microbalance (QCM) to ensure accurate thickness measurements. Maintain a consistent and slow deposition rate for organic layers to promote uniform film growth.
-
Ensure High Vacuum: Maintain a high vacuum (<10^-6 Torr) during the deposition of organic and metal layers to minimize the incorporation of impurities.
-
Proper Encapsulation: Immediately after fabrication, encapsulate the devices using a UV-curable epoxy and a glass lid to prevent exposure to the ambient atmosphere.
-
-
Issue 3: My device shorts or has high leakage current at low voltage.
-
Question: My newly fabricated devices are either shorted or exhibit a high leakage current, preventing them from emitting light properly. What's going on?
-
Answer: Short circuits or high leakage currents are typically caused by physical defects that create a low-resistance pathway between the anode and cathode.
-
Underlying Causes:
-
Substrate Defects: Scratches or spikes on the ITO surface can protrude through the thin organic layers, creating a direct electrical path to the cathode.
-
Particulate Contamination: Dust or other particles on the substrate or in the deposition chamber can be incorporated into the device stack, leading to shorts.
-
"Splashing" during Metal Deposition: A high evaporation rate for the metal cathode can cause "splashing," where molten metal particles are ejected and can penetrate the organic layers.
-
-
Troubleshooting Steps:
-
Inspect Substrates: Carefully inspect all ITO substrates for defects before cleaning.
-
Maintain a Clean Fabrication Environment: Keep the deposition chamber and glovebox scrupulously clean to minimize particulate contamination.
-
Control Metal Deposition: Use a slow and steady deposition rate for the metal cathode to prevent splashing.
-
Device Architecture: In some cases, a thicker electron transport layer (ETL) can provide more protection against cathode-induced shorts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism in blue TADF OLEDs?
The primary degradation in blue TADF OLEDs is often attributed to bimolecular annihilation processes involving the long-lived triplet excitons.[1][2] Triplet-polaron annihilation (TPA) is a particularly damaging mechanism where a triplet exciton interacts with a charge carrier (polaron), leading to the formation of stable trap states within the emissive layer.[3] Triplet-triplet annihilation (TTA) can also contribute, especially at high brightness, by creating high-energy excited states that can induce chemical decomposition of the emitter or host molecules.[1][9]
Q2: How does the choice of host material impact the lifetime of a blue TADF OLED?
The host material is critical for achieving a long operational lifetime.[5] Key properties of an ideal host include:
-
High Triplet Energy (T1): The host's T1 energy must be higher than that of the TADF emitter to prevent quenching of the emitter's triplets and to ensure efficient energy transfer.[6]
-
Balanced Charge Transport: A host with balanced hole and electron mobility helps to keep the recombination zone wide and centered within the EML, reducing exciton and polaron densities.
-
High Glass Transition Temperature (Tg): A high Tg indicates good thermal and morphological stability, which helps to prevent film crystallization and degradation at elevated operating temperatures.[7]
-
Chemical Stability: The host material itself should be electrochemically stable to resist degradation from excitons and polarons.
Q3: What is deuteration and how does it improve stability?
Deuteration is a chemical strategy where hydrogen atoms in the TADF emitter or host molecules are replaced with their heavier isotope, deuterium. This modification can significantly enhance device stability.[9][10][11] The increased mass of deuterium lowers the frequency of high-energy molecular vibrations (C-D bonds vibrate at a lower frequency than C-H bonds). This makes it more difficult for the energy from "hot" excitons (high-energy excited states) to be transferred into these vibrational modes, a process that can lead to bond dissociation and molecular degradation.[10] By suppressing these non-radiative decay pathways, deuteration enhances the intrinsic photostability of the materials.[9][11]
Q4: Can I improve lifetime by simply using a thicker emissive layer?
Yes, to a certain extent. Increasing the thickness of the emissive layer can broaden the recombination zone.[3] A wider recombination zone reduces the local density of triplet excitons and polarons, which in turn lowers the rate of destructive annihilation processes like TPA and TTA.[3] However, there is a trade-off: a significantly thicker EML can lead to an increase in the driving voltage, which can reduce the power efficiency of the device. Therefore, the EML thickness needs to be carefully optimized.
Q5: What are the best practices for lifetime testing to ensure reliable data?
Reliable lifetime testing requires a controlled and consistent methodology:
-
Constant Current Driving: Devices should be driven at a constant DC current rather than constant voltage to avoid positive feedback where degradation increases resistance, which would lower the current and artificially extend the measured lifetime.
-
Inert Atmosphere: The entire lifetime measurement should be conducted in an inert atmosphere (e.g., a nitrogen-filled chamber) to prevent degradation from ambient oxygen and moisture.
-
Temperature Control: The temperature of the device should be monitored and controlled, as higher temperatures can accelerate degradation.
-
Luminance Monitoring: The luminance of the device should be continuously monitored over time. Lifetime is typically reported as LT50 or LT95, the time it takes for the initial luminance to decay to 50% or 95%, respectively.
-
Accelerated Testing: To reduce testing time, lifetime measurements are often performed at a higher initial luminance than the target application. The results are then extrapolated to the target luminance using acceleration models. It is crucial to validate these models for the specific material system.[12]
Data Presentation
Table 1: Impact of Host Material on Blue TADF OLED Lifetime
| Host Material | Emitter | EQEmax (%) | Lifetime (LT50) | Luminance (cd/m²) | Reference |
| DPEPO | BCz-TRZ | 20.5 | 9 h | Not Specified | [2] |
| SF3K | BCz-TRZ | 10.4 | 37 h | Not Specified | [2] |
| mCBP | OBA-O | 8.5 | 0.5 h | Not Specified | [4] |
| ATRZ | OBA-O | 10.2 | 1.2 h | Not Specified | [4] |
Table 2: Effect of Deuteration on Blue TADF OLED Lifetime
| Host Material | Emitter | Lifetime Metric | Lifetime (h) | Luminance (cd/m²) | Improvement Factor | Reference |
| PYD2Cz | Blue TADF | LT50 | 17 | 1000 | - | |
| PYD2Cz-d16 | Blue TADF | LT50 | 40 | 1000 | 2.4x | |
| Non-deuterated | Blue Sensitizer | LT80 | - | 1000 | - | [10] |
| Deuterated | Blue Sensitizer | LT80 | 456 | 1000 | Significant | [10] |
Experimental Protocols
Protocol 1: Standard Device Fabrication via Thermal Evaporation
-
Substrate Cleaning:
-
Ultrasonically clean patterned Indium Tin Oxide (ITO) coated glass substrates sequentially in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 10 minutes to increase the ITO work function and remove any remaining organic residues.
-
-
Layer Deposition:
-
Immediately transfer the cleaned substrates to a high-vacuum (<10^-6 Torr) thermal evaporation chamber.
-
Deposit the organic layers (hole injection layer, hole transport layer, emissive layer, electron transport layer, electron injection layer) and the metal cathode sequentially without breaking vacuum.
-
Maintain a stable deposition rate of 1-2 Å/s for organic layers and 5-10 Å/s for the metal cathode, monitored by a quartz crystal microbalance.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to ambient air.
-
Apply a UV-curable epoxy around the active area of the device.
-
Place a clean glass slide on top of the epoxy and press gently to form a seal.
-
Cure the epoxy using a UV lamp.
-
Protocol 2: Device Lifetime Measurement
-
Setup:
-
Place the encapsulated device in a light-tight test chamber with electrical feedthroughs.
-
Purge the chamber with dry nitrogen.
-
Position a calibrated photodiode or spectrometer in front of the device to measure luminance and spectral characteristics.
-
-
Measurement:
-
Connect the device to a source-measure unit (SMU).
-
Set the SMU to operate in constant current mode.
-
Apply a current density that results in the desired initial luminance (e.g., 1000 cd/m² for accelerated testing).
-
Continuously record the luminance, voltage, and current over time.
-
-
Data Analysis:
-
Plot the normalized luminance (L/L₀) as a function of time.
-
Determine the time at which the luminance drops to a certain percentage of its initial value (e.g., 95% for LT95, 50% for LT50).
-
Visualizations
References
- 1. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TADF Materials in OLEDs: How They Work and Why They Matter [eureka.patsnap.com]
- 5. ossila.com [ossila.com]
- 6. Improved stability of blue TADF organic electroluminescent diodes via OXD-7 based mixed host [journal.hep.com.cn]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Blue Thermally Activated Delayed Fluorescence (TADF) Emitters for Advanced OLED Applications
Performance Comparison of Blue TADF Emitters
The following tables summarize the key photophysical and electroluminescent properties of selected blue TADF emitters. These emitters are chosen for their structural similarities to the carbazole-triazine framework of 4-3CzTRZ and their high performance in OLED devices.
Table 1: Photophysical Properties of Selected Blue TADF Emitters
| Emitter | PLQY (%) [Host] | Emission Peak (nm) [Host] | ΔEST (eV) | Prompt Lifetime (τp, ns) | Delayed Lifetime (τd, µs) |
| DMAC-TRZ | 90 [mCPCN][1] | 495 [mCPCN][1] | ~0.02[1] | 20.8[1] | 5.2[1] |
| 2CzPN | 89 [mCP][2] | 473 [Toluene][3] | 0.09[3] | - | - |
| Acr-TRZ | 97 [Host Layer][3] | - | 0.015[3] | - | - |
Note: PLQY (Photoluminescence Quantum Yield), ΔEST (Singlet-Triplet Energy Splitting). Host materials play a significant role in the photophysical properties.
Table 2: Electroluminescence Performance of OLEDs with Selected Blue TADF Emitters
| Emitter | Max. EQE (%) | CIE Coordinates (x, y) | Host Material |
| DMAC-TRZ | 26.5[4] | - | - |
| 2CzPN | 8.0[5] | - | PPT[5] |
| Acr-TRZ | 18.6[3] | - | - |
Note: EQE (External Quantum Efficiency), CIE (Commission Internationale de l'Éclairage) coordinates define the emitted color.
Experimental Protocols
The data presented in this guide are obtained through a series of standardized experimental procedures. Below are detailed methodologies for key experiments.
Photoluminescence Quantum Yield (PLQY) Measurement of Thin Films
The absolute PLQY of the TADF emitters in a host matrix is a critical parameter for evaluating their intrinsic emissive efficiency.
Apparatus:
-
Fluorometer equipped with an integrating sphere.
-
Excitation light source (e.g., Xenon lamp with a monochromator).
-
Calibrated detector.
Procedure:
-
A thin film of the TADF emitter doped in a host material (e.g., 10 wt%) is deposited on a quartz substrate via thermal evaporation or spin-coating.
-
The substrate is placed in the integrating sphere.
-
The sample is excited at a wavelength where the emitter absorbs strongly.
-
The emission spectrum is recorded over the entire fluorescence range of the material.
-
A second measurement is performed where the excitation light directly illuminates the integrating sphere wall to obtain a scattering reference.
-
The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons, correcting for the system's spectral response.[6][7]
Transient Photoluminescence Spectroscopy
Transient photoluminescence measurements are crucial for confirming the TADF mechanism and determining the lifetimes of the prompt and delayed fluorescence components.
Apparatus:
-
Pulsed laser for excitation (e.g., picosecond or nanosecond laser).
-
Time-correlated single photon counting (TCSPC) system or a streak camera.
-
Cryostat for temperature-dependent measurements.
Procedure:
-
The thin-film sample is placed in a cryostat to control the temperature.
-
The sample is excited with a short laser pulse.
-
The photoluminescence decay is recorded over a timescale ranging from nanoseconds to microseconds.
-
The decay curve is fitted with a multi-exponential function to extract the lifetimes of the prompt fluorescence (τp) and the delayed fluorescence (τd).[8][9]
-
Temperature-dependent measurements can be performed to confirm the thermal activation of the delayed fluorescence.
OLED Fabrication by Vacuum Thermal Evaporation
The performance of TADF emitters is ultimately evaluated in a device setting. Vacuum thermal evaporation is a common method for fabricating high-performance small-molecule OLEDs.[10][11][12][13]
Apparatus:
-
High-vacuum chamber (base pressure < 10-6 Torr).
-
Multiple thermal evaporation sources (crucibles).
-
Substrate holder with heating capabilities.
-
Thickness monitor (e.g., quartz crystal microbalance).
-
Shadow masks for patterning.
Procedure:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma to increase the work function of the ITO.
-
Organic Layer Deposition: The cleaned substrate is loaded into the vacuum chamber. The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and TADF emitter co-evaporated), electron transport layer (ETL), and electron injection layer (EIL) are sequentially deposited from their respective crucibles. The deposition rate and thickness of each layer are carefully controlled using the quartz crystal microbalance.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al or Ca/Ag) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
Visualizing the TADF Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of thermally activated delayed fluorescence and a typical experimental workflow for characterizing a novel TADF emitter.
References
- 1. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. DMAC-TRZ doped and non-doped TADF OLED [opg.optica.org]
- 5. Intersystem crossing processes in the 2CzPN emitter: a DFT/MRCI study including vibrational spin–orbit interactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06011A [pubs.rsc.org]
- 6. horiba.com [horiba.com]
- 7. core.ac.uk [core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. displayman.com [displayman.com]
- 12. opeetv.store [opeetv.store]
- 13. iipseries.org [iipseries.org]
A Comparative Guide: 4-CzTRZ vs. Iridium-Based Phosphors in OLED Technology
For researchers, scientists, and professionals in drug development, the choice of emitter material is critical in the design of high-performance Organic Light-Emitting Diodes (OLEDs). This guide provides an objective comparison of the performance of the promising Thermally Activated Delayed Fluorescence (TADF) emitter, 4-CzTRZ, against established iridium-based phosphorescent emitters. The following sections present a detailed analysis supported by experimental data, protocols, and a visualization of the underlying photophysical mechanisms.
Performance Comparison at a Glance
The selection of an emitter in an OLED is a trade-off between efficiency, color purity, stability, and cost. While iridium-based phosphors have long been the industry standard for high-efficiency OLEDs, TADF materials like 4-CzTRZ are emerging as viable, metal-free alternatives.
| Performance Metric | 4-CzTRZ (TADF) | Iridium-Based Phosphors (e.g., Ir(ppy)3) |
| External Quantum Efficiency (EQE) | Up to ~25% and potentially higher | Typically 20-30% |
| Power Efficiency | High, due to efficient triplet harvesting | High, due to efficient triplet harvesting |
| Color Purity (CIE Coordinates) | Good, with potential for narrow emission | Generally very good, with well-defined peaks |
| Operational Lifetime (LT50, LT95) | A developing area of research | Generally good, with established long-lifespan materials |
| Cost | Potentially lower due to being metal-free | Higher, due to the use of a precious metal (iridium) |
| Triplet Harvesting Mechanism | Reverse Intersystem Crossing (RISC) | Phosphorescence via strong spin-orbit coupling |
Unveiling the Light Emission Mechanisms
The fundamental difference between 4-CzTRZ and iridium-based phosphors lies in how they harness electrically generated excitons (bound electron-hole pairs) to produce light. In OLEDs, roughly 25% of excitons are formed in a singlet state and 75% in a triplet state.
Iridium-based phosphors , containing a heavy iridium atom, exhibit strong spin-orbit coupling. This quantum mechanical effect facilitates the typically "forbidden" transition of triplet excitons to the ground state, releasing a photon in a process called phosphorescence. This allows for the harvesting of the triplet excitons, leading to high internal quantum efficiencies approaching 100%.
4-CzTRZ , on the other hand, is a purely organic molecule that utilizes Thermally Activated Delayed Fluorescence (TADF) . In TADF emitters, the energy gap between the lowest singlet (S1) and triplet (T1) excited states is very small. This allows triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (RISC), which is aided by thermal energy. These newly formed singlet excitons can then radiatively decay to the ground state, emitting light via fluorescence. This "delayed" fluorescence provides a pathway to harvest the triplet excitons without the need for a heavy metal atom.
Experimental Protocols
Precise device fabrication is paramount to achieving high-performance OLEDs. Below are representative experimental protocols for creating OLEDs with 4-CzTRZ and the common iridium-based phosphor, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3).
Fabrication of a 4-CzTRZ-based TADF OLED
A typical device architecture for a 4-CzTRZ OLED is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Layer Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
HIL: 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN).
-
HTL: 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
EML: 20 nm of a co-deposited layer of a host material (e.g., mCP) and 4-CzTRZ as the dopant (e.g., 6 wt%).
-
ETL: 40 nm of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
EIL: 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al).
-
Fabrication of an Ir(ppy)3-based Phosphorescent OLED
A standard device structure for an Ir(ppy)3 OLED is: ITO / HIL / HTL / EML / Blocking Layer (BL) / ETL / EIL / Cathode.
-
Substrate Cleaning: The ITO substrate preparation is the same as for the TADF OLED.
-
Layer Deposition:
-
HIL: 10 nm of HATCN.
-
HTL: 40 nm of NPB.
-
EML: 20 nm of a co-deposited layer of 4,4'-N,N'-dicarbazole-biphenyl (CBP) as the host and Ir(ppy)3 as the dopant (e.g., 6 wt%).
-
BL: 10 nm of a hole-blocking material like 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
ETL: 30 nm of tris(8-hydroxyquinolinato)aluminium (Alq3).
-
EIL: 1 nm of LiF.
-
Cathode: 100 nm of Al.
-
Conclusion
Both 4-CzTRZ and iridium-based phosphors offer pathways to highly efficient OLEDs by effectively harvesting triplet excitons. Iridium-based emitters are a mature technology with proven high performance and stability. However, the high cost and scarcity of iridium are significant drawbacks. 4-CzTRZ, as a representative of the emerging TADF emitters, presents a compelling metal-free alternative with the potential for lower manufacturing costs and comparable efficiencies. While the operational stability of many TADF materials is still an active area of research, the rapid progress in this field suggests that they will play an increasingly important role in the future of OLED technology. The choice between these two classes of materials will ultimately depend on the specific application requirements, balancing the need for proven long-term stability with the potential for cost reduction and material sustainability.
A Comparative Guide to the Validation of Theoretical Models for Blue Thermally Activated Delayed Fluorescence (TADF) Emitters
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The validation of theoretical models heavily relies on the comparison of calculated photophysical parameters with experimental data. The following table summarizes key performance metrics for 2CzPN and DMAC-TRZ, offering a benchmark for new molecules like 4-3CzTRz.
| Parameter | 2CzPN[1] | DMAC-TRZ[2][3][4][5] | Theoretical Target for High-Performance Blue TADF Emitters |
| Photoluminescence Quantum Yield (PLQY) | ~95% | ~90% | > 90% |
| Emission Wavelength (λem) | 475 nm (in toluene)[1] | 495 nm (in mCPCN host)[5] | 450-480 nm |
| Singlet-Triplet Energy Gap (ΔEST) | 0.09 eV[1] | ~0.08 eV | < 0.2 eV |
| Prompt Fluorescence Lifetime (τp) | Not specified | Not specified | 1-10 ns |
| Delayed Fluorescence Lifetime (τd) | Not specified | 1.9 µs (in mCBPBN host)[5] | 1-10 µs |
| Maximum External Quantum Efficiency (EQEmax) of OLED | ~19% | ~20% | > 20% |
Experimental Protocols
Accurate experimental data is crucial for the validation of theoretical models. Below are detailed methodologies for key experiments in the characterization of TADF emitters.
Photoluminescence Quantum Yield (PLQY) Measurement
The absolute PLQY of a thin-film sample is determined using an integrating sphere setup.[6][7]
-
Sample Preparation: The TADF material is deposited as a thin film on a quartz substrate. The film thickness should be controlled to minimize re-absorption effects.
-
Experimental Setup: An integrating sphere is coupled to a calibrated spectrometer. An excitation light source (e.g., a Xenon lamp with a monochromator) is used to illuminate the sample placed inside the sphere.
-
Measurement Procedure:
-
A spectrum of the excitation light is recorded with the empty integrating sphere (baseline).
-
The sample is placed in the integrating sphere, and a second spectrum is recorded, capturing both the emitted light and the non-absorbed excitation light.
-
A third measurement is taken with the excitation beam directed to a non-emissive, reflective standard (e.g., Spectralon) to account for the sphere's reflectivity.
-
-
Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, after correcting for the system's spectral response and the reflectivity of the integrating sphere.
Transient Photoluminescence Measurement
Transient photoluminescence (PL) spectroscopy is used to determine the lifetimes of the prompt and delayed fluorescence components.[8][9][10]
-
Experimental Setup: A pulsed laser (e.g., a picosecond diode laser) is used for excitation. The emitted light is collected and focused onto a high-speed photodetector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.
-
Measurement Procedure: The sample is excited with a short laser pulse, and the decay of the luminescence intensity over time is recorded. The measurement is typically performed over a wide time range, from nanoseconds to milliseconds, to capture both the prompt and delayed components.
-
Data Analysis: The resulting decay curve is fitted with a multi-exponential decay function. The short-lived component corresponds to the prompt fluorescence lifetime (τp), while the long-lived component corresponds to the delayed fluorescence lifetime (τd).
Determination of the Singlet-Triplet Energy Gap (ΔEST)
The energy gap between the lowest singlet (S1) and triplet (T1) excited states is a critical parameter for TADF emitters and is determined from low-temperature photoluminescence spectra.[11][12][13][14]
-
Sample Preparation: The material is dissolved in a glass-forming solvent (e.g., 2-methyltetrahydrofuran) or prepared as a thin film.
-
Experimental Setup: The sample is placed in a cryostat and cooled to a low temperature (typically 77 K). A spectrometer is used to measure the fluorescence and phosphorescence spectra.
-
Measurement Procedure:
-
The fluorescence spectrum is measured at room temperature. The onset of the fluorescence spectrum provides the energy of the S1 state.
-
The sample is cooled to 77 K to suppress non-radiative decay from the triplet state and enhance phosphorescence. The phosphorescence spectrum is then measured. The onset of the phosphorescence spectrum provides the energy of the T1 state.
-
-
Data Analysis: The ΔEST is calculated as the difference between the energy of the S1 state and the T1 state (ΔEST = E(S1) - E(T1)).
Mandatory Visualizations
Signaling Pathway: The TADF Mechanism
The core principle behind TADF emitters is the harvesting of triplet excitons through reverse intersystem crossing (rISC). This diagram illustrates the photophysical processes involved.
References
- 1. nbinno.com [nbinno.com]
- 2. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding TADF: a joint experimental and theoretical study of DMAC-TRZ - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsdatasheets.com [electronicsdatasheets.com]
- 8. d-nb.info [d-nb.info]
- 9. confit.atlas.jp [confit.atlas.jp]
- 10. Photoluminescence and Electroluminescence Confocal Imaging of an OLED - Edinburgh Instruments [edinst.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Determination of singlet and triplet energy levels [vu.lt]
- 14. researchgate.net [researchgate.net]
Benchmarking 4-3CzTRz: A Comparative Guide to a Promising TADF Emitter for OLED Displays
For Immediate Release
In the competitive landscape of Organic Light-Emitting Diode (OLED) materials, the quest for efficient and stable emitters is paramount. This guide provides a comprehensive benchmark analysis of the thermally activated delayed fluorescence (TADF) emitter, 4-3CzTRz, against commercially available OLED materials. This report is tailored for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of OLED technology.
Performance Snapshot: this compound in Context
The performance of an OLED emitter is a multi-faceted evaluation, encompassing its quantum efficiency, color purity, and operational stability. Below, we present a comparative analysis of this compound with established commercial emitters. It is important to note that a direct, peer-reviewed performance dataset for an OLED device using this compound as a doped emitter was not publicly available at the time of this guide's compilation. Therefore, data for structurally analogous triazine-based TADF emitters, TCzTRZ and DCzTRZ, are included to provide a reasonable performance estimation and highlight the potential of this material class.
Table 1: Performance Comparison of Blue OLED Emitters
| Emitter Type | Material Name | Host Material | Doping Conc. (%) | Max. EQE (%) | Power Eff. (lm/W) | Curr. Eff. (cd/A) | CIE (x, y) | Lifetime (LT50 @ cd/m²) |
| TADF (Analog) | TCzTRZ | mCP | 40 | 19.8 | 30.6 | 34.1 | (0.18, 0.33) | Not Reported |
| TADF (Analog) | DCzTRZ | mCP | 10 | 17.8 | Not Reported | Not Reported | (0.15, 0.15) | Not Reported |
| Fluorescent | cyBlueBooster™ | Not Specified | Not Specified | >15% improvement | Not Reported | Not Reported | Not Specified | Not Reported |
| Phosphorescent | FIrpic | Dual Exciplex | Not Specified | 25.61 | Not Reported | 45.77 | Not Specified | Not Reported |
| Phosphorescent | PtON7-dtb | Not Specified | Not Specified | 24.8 | Not Reported | Not Reported | (x, 0.078) | Not Reported |
Table 2: Performance of Commercial Green and Red OLED Emitters (for context)
| Emitter Type | Material Name | Host Material | Doping Conc. (%) | Max. EQE (%) | Power Eff. (lm/W) | Curr. Eff. (cd/A) | CIE (x, y) | Lifetime (LT95 @ 1000 nit) |
| TADF (Green) | PXZ-TRZ | Not Specified | Not Specified | 12.5 | Not Reported | Not Reported | Not Specified | Not Reported |
| TADF (Green) | 4CzIPN | Bipolar Host | Not Specified | 31.2 | Not Reported | Not Reported | Not Specified | Not Reported |
| Hyperfluorescence (Green) | Kyulux Green | Not Specified | Not Specified | Not Reported | Not Reported | 224 | BT.2020 | 59,000 hours |
| TADF (Red) | BPPZ-PXZ | CBP | Not Specified | 25.2 | Not Reported | Not Reported | Not Specified | Not Reported |
| MR-TADF (Red) | BNTPA | Not Specified | Not Specified | >43 | Not Reported | Not Reported | (0.657, 0.343) | Not Reported |
Experimental Protocols: A Guide to Reproducible Results
To ensure the validity and comparability of performance data, standardized experimental protocols are crucial. The following sections detail the methodologies for key OLED characterization experiments.
OLED Fabrication
The fabrication of OLED devices is a multi-step process requiring a cleanroom environment and high-vacuum deposition techniques.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to enhance the work function of the ITO.[1]
-
Hole Injection and Transport Layers (HIL/HTL): A hole injection layer, such as PEDOT:PSS, is often spin-coated onto the ITO to facilitate the injection of holes.[2] Subsequently, a hole-transporting material, like TCTA or CBP, is deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[3][4]
-
Emissive Layer (EML): The host material and the TADF emitter (e.g., this compound) are co-evaporated from separate sources. The doping concentration is precisely controlled by adjusting the deposition rates of the two materials.[5]
-
Electron Transport and Injection Layers (ETL/EIL): An electron-transporting material, followed by an electron-injection layer (e.g., LiF), and a metal cathode (e.g., Al) are sequentially deposited via thermal evaporation.[1]
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated using a UV-curable epoxy and a glass lid in an inert nitrogen atmosphere.[2]
Figure 1: A generalized workflow for the fabrication of an OLED device.
Device Characterization
The EQE is a critical parameter that quantifies the ratio of emitted photons to injected electrons.[6]
-
Equipment: The measurement is typically performed using a calibrated integrating sphere coupled with a spectrometer and a source measure unit (SMU).[7][8]
-
Procedure: The OLED is placed inside the integrating sphere to capture all emitted light. The SMU applies a current to the device, and the spectrometer measures the electroluminescence spectrum.[7]
-
Calculation: The total number of emitted photons is calculated by integrating the spectral radiance over the entire emission spectrum. The EQE is then determined by dividing the number of photons by the number of injected electrons (calculated from the applied current).[6]
The operational lifetime of an OLED is typically defined as the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under a constant current density.[9]
-
Equipment: A dedicated lifetime measurement system with a constant current source and a photodetector is used.[10][11]
-
Procedure: The OLED is driven at a constant current density, and the luminance is continuously monitored by the photodetector. The initial luminance is recorded, and the time at which the luminance drops to the target percentage is the measured lifetime.[9][12]
-
Acceleration: To reduce testing time for highly stable devices, accelerated aging tests can be performed at higher current densities and temperatures, with the lifetime at normal operating conditions extrapolated using established models.[9][13]
Signaling Pathways and Energy Transfer Mechanisms
The high efficiency of TADF emitters like this compound stems from their ability to harvest both singlet and triplet excitons for light emission. This is achieved through a process called reverse intersystem crossing (RISC).
Figure 2: Energy level diagram illustrating the TADF mechanism.
Upon electrical excitation, both singlet (25%) and triplet (75%) excitons are formed. In conventional fluorescent materials, only the singlet excitons can decay radiatively, limiting the internal quantum efficiency (IQE) to 25%. TADF materials, however, are designed to have a very small energy gap between the S1 and T1 states (ΔEST). This small energy gap allows the triplet excitons to be converted back into singlet excitons through RISC, a thermally activated process. These newly formed singlet excitons can then emit light through fluorescence, enabling a theoretical IQE of 100%.[14]
Conclusion
While direct performance data for this compound remains to be published in peer-reviewed literature, the analysis of its structural analogs suggests that it holds significant promise as a high-efficiency blue TADF emitter. The triazine core, a common feature in this class of materials, contributes to good thermal and electrochemical stability.[15] The performance of related compounds like TCzTRZ and DCzTRZ, with EQEs approaching 20%, positions this compound as a compelling candidate for next-generation OLED displays. Further research and publication of device data for this compound are eagerly anticipated to fully elucidate its potential and enable a direct and comprehensive comparison with the leading commercial OLED materials. This guide serves as a foundational resource for researchers and developers, providing the necessary context and experimental framework to evaluate and integrate this promising material into future OLED technologies.
References
- 1. ukdiss.com [ukdiss.com]
- 2. ossila.com [ossila.com]
- 3. ossila.com [ossila.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 7. gatherlab.uni-koeln.de [gatherlab.uni-koeln.de]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Experimental test and life estimation of the OLED at normal working stress based on the luminance degradation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes [mdpi.com]
- 13. Frontiers | Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments [frontiersin.org]
- 14. Recent Advancements in and the Future of Organic Emitters: TADF‐ and RTP‐Active Multifunctional Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
No Information Available for "4-3CzTRz" in Biological Systems
A comprehensive search for "4-3CzTRz" within biological and drug development contexts has yielded no relevant results. It is possible that "this compound" is a proprietary name, an internal project code, a newly developed molecule not yet in the public domain, or a misspelling of a different compound.
The information requested—pertaining to its performance in different hosts, experimental protocols, and associated signaling pathways for an audience of researchers and drug development professionals—could not be found in publicly accessible scientific literature or databases.
Our search did, however, identify a similarly named compound, TCzTRZ , which is a material used in the field of organic electronics. To aid in clarifying your query, we have provided information on this compound below.
Information on TCzTRZ: A Thermally Activated Delayed Fluorescence (TADF) Emitter
The compound 9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl) tris(9H-carbazole), abbreviated as TCzTRZ , is a high-purity, sky-blue emitter used in organic light-emitting diodes (OLEDs).[1] It is utilized in materials science and organic electronics for its thermally activated delayed fluorescence (TADF) properties.
Key Characteristics of TCzTRZ:
-
Application: Used as a dopant in the emissive layer of OLEDs to enhance efficiency and color purity.
-
Mechanism: It functions as a TADF emitter, which allows for the harvesting of both singlet and triplet excitons, leading to high quantum efficiency in electronic devices.[1]
-
Chemical Properties: It consists of an electron-deficient triphenyltriazine core and three electron-donating carbazole moieties.[1]
It is important to note that all available data for TCzTRZ relates to its use in organic electronics and not in any biological or therapeutic context.
Next Steps and Recommendations
Given the lack of information on a biological agent named "this compound," we are unable to provide the requested comparison guide, experimental protocols, or signaling pathway diagrams.
To proceed, we recommend the following:
-
Please verify the name "this compound." Check for any potential typos or alternative nomenclature for the molecule of interest.
-
Provide additional context. If "this compound" is the correct name, any further details such as its molecular class (e.g., chimeric antigen receptor, small molecule inhibitor, etc.), target, or the research group involved could help in locating the relevant information.
Without clarification on the identity of "this compound," we cannot fulfill the request for a detailed comparison guide. We are prepared to conduct a new search and generate the required content as soon as more specific information becomes available.
References
Assessing the Color Purity of 4-3CzTRz Emission: A Comparative Guide
In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the quest for materials with high color purity is paramount for next-generation displays and lighting applications. Among the promising candidates, 4,4',4''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole), commonly known as 4-3CzTRz or TCzTRZ, has emerged as a noteworthy sky-blue thermally activated delayed fluorescence (TADF) emitter.[1] This guide provides a comprehensive comparison of the color purity of this compound with alternative blue TADF emitters, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Blue TADF Emitters
The color purity of an emitter is primarily quantified by its Commission Internationale de l'Éclairage (CIE) 1931 chromaticity coordinates (x, y) and the full width at half maximum (FWHM) of its emission spectrum. A smaller FWHM value indicates a narrower emission band and thus higher color purity. The following table summarizes the key performance metrics for this compound and several other blue TADF emitters.
| Emitter | Host Material | CIE Coordinates (x, y) | FWHM (nm) | Max. EQE (%) | Reference |
| This compound | DPEPO | (0.16, 0.24) | Not Specified | 22.4 | [2] |
| dCz-Xo-TRZ | PPF | (0.17, 0.29) | Not Specified | 27.8 | [3] |
| BN1 | Not Specified | (0.14, 0.08) | Not Specified | 37.6 | [3] |
| v-DABNA | Not Specified | (0.14, 0.18) | 23 | 16.6 | [3] |
| Mes-tDABNA | Not Specified | (0.13, 0.15) | 25 | 18.4 | [4] |
| 3BPy-pDTC | Not Specified | Deep Blue (λmax=458nm) | 58 | 25.0 |
Note: The performance of OLEDs is highly dependent on the device architecture and materials used. The data presented here is for comparative purposes and is extracted from various research publications. Direct comparison should be made with caution.
Experimental Protocols
Accurate assessment of color purity relies on meticulous experimental procedures for device fabrication and characterization.
1. OLED Fabrication Protocol (Solution-Processing)
This protocol outlines a general procedure for fabricating solution-processed OLEDs.
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
-
The substrates are then annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
A solution of the TADF emitter (e.g., this compound) and a host material in a suitable organic solvent (e.g., chlorobenzene) is prepared.
-
The solution is spin-coated onto the HIL at 2000 rpm for 60 seconds inside the glovebox.
-
The films are then annealed at 80°C for 10 minutes.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
An electron transport layer (e.g., TPBi) is deposited by thermal evaporation under high vacuum (<10-6 Torr).
-
Finally, a cathode layer of LiF/Al is deposited by thermal evaporation without breaking the vacuum.
-
2. Electroluminescence Characterization Protocol
-
Measurement Setup: The fabricated OLED devices are characterized in a dark box to exclude ambient light. A source measure unit (e.g., Keithley 2400) is used to apply voltage and measure the current. The light output is measured using a calibrated photodiode and a spectroradiometer (e.g., Photo Research PR-655).
-
Data Acquisition:
-
The current density-voltage-luminance (J-V-L) characteristics are measured by sweeping the voltage.
-
The electroluminescence (EL) spectrum is recorded at a specific current density or luminance.
-
The CIE 1931 coordinates and FWHM are calculated from the EL spectrum. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.[5]
-
Visualizing the Assessment Workflow and Device Structure
Workflow for Assessing Color Purity
Caption: Workflow for assessing the color purity of an OLED device.
Typical TADF OLED Device Architecture
Caption: A typical multilayered structure of a TADF OLED.
References
Safety Operating Guide
Navigating the Disposal of Specialized Research Chemicals: A Procedural Guide
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For novel or specialized research chemicals such as "4-3CzTRz," for which specific disposal guidelines may not be readily available in public resources, a systematic approach based on established hazardous waste management principles is required. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the appropriate disposal procedures for such chemicals.
The foundational step in this process is to locate the Safety Data Sheet (SDS) for the chemical. The SDS contains critical information regarding the chemical's properties, hazards, and safe handling and disposal instructions. If an SDS is not immediately available, it should be requested from the manufacturer or supplier. In the absence of an SDS, the chemical must be treated as an unknown and potentially hazardous substance, and the institution's Environmental Health and Safety (EHS) department must be contacted for guidance.[1][2][3][4]
Hazard Identification and Waste Characterization
Once the SDS is obtained, the next step is to characterize the waste to determine if it is hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the four hazardous waste lists (F, K, P, or U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7][8]
Summary of Hazardous Waste Characteristics
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, or oxidizers.[6][7] | D001 |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel.[5][7][8] | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosive reaction. | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine this.[9] | D004 - D043 |
The following tables should be completed using information from the chemical's SDS to aid in waste characterization.
Physical and Chemical Properties of this compound (Template)
| Property | Value | Source (SDS Section) |
| Appearance | 9 | |
| Odor | 9 | |
| pH | 9 | |
| Flash Point | 9 | |
| Boiling Point | 9 | |
| Melting Point | 9 | |
| Solubility | 9 | |
| Vapor Pressure | 9 | |
| Vapor Density | 9 | |
| Specific Gravity/Density | 9 |
Hazard Information for this compound (Template)
| Hazard Information | Details | Source (SDS Section) |
| GHS Hazard Class(es) | 2 | |
| Signal Word | 2 | |
| Hazard Statement(s) | 2 | |
| Precautionary Statement(s) | 2 | |
| NFPA 704 Diamond | Health: Flammability: Instability: Special: | 2 or 16 |
| Acute Toxicity | 11 | |
| Carcinogenicity | 11 | |
| Specific Target Organ Toxicity | 11 |
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical.
Caption: Decision workflow for chemical waste disposal.
Experimental Protocol: Preparation of Chemical Waste for Disposal
This protocol outlines the steps for safely preparing a chemical waste stream, such as one containing this compound, for disposal.
-
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Do not mix incompatible waste streams. Based on the hazard characterization from the SDS, segregate the waste. For example, flammable waste should be collected separately from corrosive waste.[4]
-
Container Selection: Choose a waste container that is compatible with the chemical. For instance, do not store strong acids in metal containers. The container must be in good condition, with a tightly sealing lid.[2]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate percentages of each component
-
The date accumulation started
-
The specific hazards (e.g., flammable, corrosive, toxic)
-
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
-
Request for Pickup: Once the container is full or if the chemical is no longer needed, submit a request for waste pickup to your institution's EHS department. Do not overfill the container; leave some headspace for expansion.
By following this structured approach, researchers can ensure the safe and compliant disposal of specialized research chemicals, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and procedures.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. epa.gov [epa.gov]
- 9. FedCenter - Hazardous Waste Identification Flowchart [fedcenter.gov]
Personal protective equipment for handling 4-3CzTRz
This guide provides essential safety protocols and logistical information for handling 4-3CzTRz, a thermally activated delayed fluorescence (TADF) material. The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Disclaimer: No direct safety data sheet (SDS) for a compound named "this compound" was found. The information provided below is based on data for the closely related and structurally similar compound TCzTRZ (9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl) tris(9H-carbazole)) and general laboratory safety practices. It is imperative to consult the specific SDS for any chemical before handling.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data for similar compounds, this compound should be handled with care, assuming it may cause skin and eye irritation.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of explosion or significant splash hazard.[2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[2] For extended or high-risk operations, consult the glove manufacturer's chemical resistance guide. | Prevents skin contact, as the compound may be harmful if it comes in contact with skin and may cause an allergic reaction. |
| Body Protection | A laboratory coat should be worn and buttoned to cover as much skin as possible.[2] Clothing made of cotton is recommended underneath.[2] | Protects against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[2] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area. If dust or fumes are generated and engineering controls (like a fume hood) are not sufficient, a respirator may be required.[1][2] | Prevents inhalation of the compound, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Handling:
-
Carefully weigh the required amount of this compound. Avoid generating dust.
-
Transfer the compound to the reaction vessel inside the fume hood.
-
Conduct the experiment, maintaining awareness of the reaction and potential hazards.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure safety and environmental compliance.
Waste Segregation and Disposal Protocol:
Disposal Steps:
-
Segregation:
-
Solid Waste: Place any contaminated items such as gloves, weighing paper, and paper towels into a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Collect all solvent and reaction mixture waste in a compatible, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Dispose of any contaminated needles, syringes, or broken glassware in a designated sharps container.
-
-
Container Management:
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Keep waste containers closed when not in use.
-
-
Final Disposal:
By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
